molecular formula C10H13N3O2 B1382819 3-Acetyl-1-(3-amino-2-methylphenyl)urea CAS No. 1803593-53-4

3-Acetyl-1-(3-amino-2-methylphenyl)urea

Cat. No.: B1382819
CAS No.: 1803593-53-4
M. Wt: 207.23 g/mol
InChI Key: JRRIUOCKPCCRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1-(3-amino-2-methylphenyl)urea is a chemical compound featuring a urea core functionalized with both an acetyl group and a 3-amino-2-methylphenyl substituent. The urea scaffold is a privileged structure in medicinal chemistry and material science, known for its ability to form multiple hydrogen bonds, making it a valuable building block for supramolecular architectures and organocatalysis . Compounds containing the urea functional group are extensively investigated as key intermediates (synthons) in the synthesis of more complex heterocyclic systems, such as quinazolinones and fused-ring compounds, which often display significant biological activities . The specific substitution pattern on the phenyl ring and the presence of the acetyl group in this compound provide a versatile platform for further chemical derivatization, enabling researchers to explore structure-activity relationships. Urea and thiourea derivatives are frequently studied for their diverse potential applications, which include serving as inhibitors for various biological targets, DNA-binding agents, and precursors for pharmaceutical development . This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-amino-2-methylphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-6-8(11)4-3-5-9(6)13-10(15)12-7(2)14/h3-5H,11H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRIUOCKPCCRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Acetyl-1-(3-amino-2-methylphenyl)urea CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Acetyl-1-(3-amino-2-methylphenyl)urea: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Compound Identification and Nomenclature

The structure of the topic compound consists of a urea backbone substituted with an acetyl group on one nitrogen and a 3-amino-2-methylphenyl group on the other.

  • Systematic IUPAC Name: N-Acetyl-N'-(3-amino-2-methylphenyl)urea

  • Commonly Used Name: 3-Acetyl-1-(3-amino-2-methylphenyl)urea

  • Molecular Formula: C₁₀H₁₃N₃O₂

  • Molecular Weight: 207.23 g/mol

  • CAS Number: Not assigned or not publicly available as of the date of this guide. The absence of a CAS number suggests the compound may be a novel chemical entity.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name N-Acetyl-N'-(3-amino-2-methylphenyl)urea
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
InChI Key (Predicted) Based on structure
SMILES (Predicted) CC1=C(N)C=CC=C1NC(=O)NC(=O)C

Rationale for Synthesis and Potential Applications

Aryl urea scaffolds are of significant interest in medicinal chemistry. They are a key feature in numerous approved drugs and clinical candidates, particularly as inhibitors of protein kinases.[1] The urea moiety's ability to form strong hydrogen bonds allows it to effectively interact with the hinge region of many kinase enzymes, a critical interaction for potent inhibition.[2]

The specific substitution pattern of N-Acetyl-N'-(3-amino-2-methylphenyl)urea offers several points for investigation:

  • 3-Amino Group: Can serve as a hydrogen bond donor or acceptor, and a point for further chemical modification.

  • 2-Methyl Group: Provides steric bulk that can influence the molecule's conformation and selectivity for specific kinase targets.

  • N-Acetyl Group: Modifies the electronic properties and hydrogen bonding capacity of the urea linkage, potentially fine-tuning its binding affinity and pharmacokinetic properties.[3]

Given these features, this compound is a prime candidate for screening in anticancer drug discovery programs, particularly those targeting oncogenic signaling pathways.[4]

Proposed Synthetic Pathways

The synthesis of unsymmetrical ureas like N-Acetyl-N'-(3-amino-2-methylphenyl)urea can be approached through several established methods.[5][6] The choice of route will depend on the availability of starting materials and desired scale.

Pathway A: Acetyl Isocyanate Route

This is a direct and often high-yielding approach involving the reaction of an amine with an isocyanate.

Experimental Protocol:

  • Starting Materials: 3-Amino-2-methylaniline and acetyl isocyanate.

  • Step 1: Reaction Setup. In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-amino-2-methylaniline (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Step 2: Addition of Isocyanate. Cool the solution to 0 °C using an ice bath. Add a solution of acetyl isocyanate (1.05 eq) in the same solvent dropwise to the stirred aniline solution over 30 minutes.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification. Upon completion, quench the reaction with a small amount of water. If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Pathway_A Start 3-Amino-2-methylaniline Product N-Acetyl-N'-(3-amino-2-methylphenyl)urea Start->Product Nucleophilic Addition Reagent Acetyl Isocyanate Reagent->Product Solvent Anhydrous THF 0°C to RT Solvent->Product Synthesis_Pathway_B cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation Start_B 3-Amino-2-methylaniline Intermediate_B 3-Amino-2-methylphenyl isocyanate Start_B->Intermediate_B Reagent1_B Triphosgene Reagent1_B->Intermediate_B Product_B N-Acetyl-N'-(3-amino-2-methylphenyl)urea Intermediate_B->Product_B Nucleophilic Addition Reagent2_B Acetamide Reagent2_B->Product_B

Sources

Technical Guide: Solubility Profile of 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and experimental characterization protocols for 3-Acetyl-1-(3-amino-2-methylphenyl)urea . This guide is designed for researchers and formulation scientists requiring precise data for analytical standard preparation, biological assays, and purification workflows.

Executive Summary

3-Acetyl-1-(3-amino-2-methylphenyl)urea (C₁₀H₁₃N₃O₂) is a functionalized phenylurea derivative often utilized as a synthetic intermediate or an impurity reference standard in the development of urea-based pharmaceuticals (e.g., kinase inhibitors). Its structure features a rigid urea core flanked by a polar acetyl group and a basic 3-amino-2-methylphenyl moiety.

This unique combination of a hydrophobic aromatic ring and multiple hydrogen-bonding domains (urea donor/acceptor, acetyl acceptor, amine donor) creates a complex solubility landscape. While highly soluble in polar aprotic solvents, it exhibits significant recalcitrance in neutral aqueous media, necessitating specific pH adjustments or cosolvent strategies for effective dissolution.

Physicochemical Profile

Understanding the molecular properties is the first step to predicting solubility behavior.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 207.23 g/mol Low MW facilitates dissolution, but crystal lattice energy (urea stacking) opposes it.
Molecular Formula C₁₀H₁₃N₃O₂
LogP (Predicted) 0.8 – 1.2Moderately lipophilic; suggests poor water solubility but good organic solvent compatibility.
H-Bond Donors 3 (Urea NH x2, Aniline NH₂)High potential for intermolecular H-bonding, leading to high melting points and lower solubility in non-polar solvents.
H-Bond Acceptors 2 (Acetyl C=O, Urea C=O)Excellent interaction with protic solvents (MeOH, Water) if the lattice energy can be overcome.
pKa (Basic) ~4.5 (Aniline Nitrogen)Critical: Solubility will increase drastically in acidic pH (pH < 3) due to protonation of the amine.

Solubility Landscape by Solvent Class

The following categorization is based on the compound's structural thermodynamics and standard behavior of N-acetyl-N'-arylureas.

A. Polar Aprotic Solvents (Primary Solvents)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Solubility Rating: High (> 50 mg/mL) .

  • Mechanism: These solvents effectively disrupt the strong intermolecular hydrogen bonding of the urea core without requiring protonation.

  • Application: Ideal for preparing stock solutions (10–100 mM) for biological assays or analytical standards.

    • Note: Avoid storing stock solutions in DMSO for prolonged periods (>1 month) at room temperature due to potential oxidation of the aniline group.

B. Polar Protic Solvents (Secondary Solvents)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility Rating: Moderate (1–10 mg/mL) .

  • Mechanism: Solvation occurs via H-bonding. Solubility is significantly temperature-dependent.[1]

  • Application: Suitable for HPLC mobile phases or recrystallization. Heating (to 40–50°C) is often required to initiate dissolution.

C. Aqueous Media
  • Neutral pH (Water/PBS): Low to Very Low (< 0.1 mg/mL) . The hydrophobic phenyl ring and planar urea stacking dominate, preventing hydration.

  • Acidic pH (0.1 M HCl): High (> 10 mg/mL) .

    • Mechanism:[2] Protonation of the 3-amino group (

      
      ) introduces a positive charge, breaking the crystal lattice and enabling hydration.
      
  • Basic pH (0.1 M NaOH): Low . The urea protons are weakly acidic (pKa > 13), so deprotonation is unlikely to aid solubility significantly in mild base, and strong base may cause hydrolysis of the acetyl group.

D. Non-Polar Solvents
  • Solvents: Hexane, Heptane, Toluene, Diethyl Ether.

  • Solubility Rating: Insoluble .

  • Application: Useful as anti-solvents to precipitate the compound from organic solutions during purification.

Experimental Protocols

Protocol A: Preparation of Analytical Stock Solution (10 mM)

Target: Prepare a stable stock for LC-MS or HPLC analysis.

  • Calculate Mass: For 10 mL of 10 mM solution:

    
    
    
  • Weighing: Accurately weigh 20.7 mg (± 0.1 mg) of the solid into a 20 mL amber glass vial.

  • Solvent Addition: Add 8 mL of DMSO (HPLC Grade).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Volume Adjustment: Transfer to a 10 mL volumetric flask and make up to volume with DMSO.

  • Storage: Aliquot into small vials and store at -20°C.

Protocol B: Equilibrium Solubility Determination (Shake-Flask Method)

Target: Determine exact solubility in a specific solvent (e.g., Buffer pH 7.4).

  • Excess Addition: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a chemically resistant microcentrifuge tube.

  • Agitation: Shake or rotate the sample at a constant temperature (25°C) for 24–48 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter (to avoid adsorption to nylon).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Solubility Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

SolubilityWorkflow Start Start: 3-Acetyl-1-(3-amino-2-methylphenyl)urea CheckApp Determine Application Start->CheckApp BioAssay Biological Assay / HTS CheckApp->BioAssay HPLC Analytical (HPLC/LC-MS) CheckApp->HPLC Purification Purification / Crystallization CheckApp->Purification DMSO_Stock Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSO_Stock MobilePhase Dissolve in MeOH or ACN (Use Sonicator) HPLC->MobilePhase Recryst Recrystallization System Purification->Recryst Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution AcidicMod Add 0.1% Formic Acid (Improves Solubility) MobilePhase->AcidicMod If precipitation occurs SolventPair Solvent: EtOH (Hot) Anti-solvent: Hexane Recryst->SolventPair

Caption: Decision matrix for solvent selection based on experimental requirements (Assay, Analysis, or Purification).

Critical Handling Notes

  • Hydrolysis Risk: The N-acetyl urea linkage is susceptible to hydrolysis in strong acids or bases at elevated temperatures. Avoid boiling in 1M HCl or NaOH.

  • Adsorption: Due to the aromatic rings, the compound may adsorb to plastic surfaces (polypropylene). Use glass vials for low-concentration solutions (< 1 µM).

  • Detection: The aniline moiety provides a strong UV chromophore. Detection at 240–254 nm is recommended for solubility quantification.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2016). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • Dana Bioscience. (n.d.). "Product Specification: 3-Acetyl-1-(3-amino-2-methylphenyl)urea." Commercial Catalog.

  • Yalkowsky, S. H., et al. (2010). "Handbook of Aqueous Solubility Data." CRC Press.

Sources

Methodological & Application

Synthesis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea from m-toluidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea , a privileged scaffold in medicinal chemistry often utilized in the design of p38 MAP kinase inhibitors and other ATP-competitive agents.

While direct acetylation of phenylureas is possible, it often suffers from bis-acetylation and poor regioselectivity. This guide utilizes a "Nitration-First / Reduction-Last" strategy. We begin with the commercially available 2-methyl-3-nitroaniline, couple it with acetyl isocyanate to form the urea linkage, and conclude with a chemoselective hydrogenation. This route ensures high regiochemical fidelity and minimizes side reactions associated with unprotected diamines.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of the air-sensitive 2,6-diaminotoluene intermediate until the final step.

Retrosynthesis Target Target: 3-Acetyl-1-(3-amino-2-methylphenyl)urea Intermediate Intermediate: 1-Acetyl-3-(2-methyl-3-nitrophenyl)urea Intermediate->Target Chemoselective Reduction (H2, Pd/C) SM1 Starting Material 1: 2-Methyl-3-nitroaniline (CAS: 603-83-8) SM1->Intermediate Urea Formation (THF, 0°C -> RT) SM2 Reagent: Acetyl Isocyanate SM2->Intermediate

Figure 1: Retrosynthetic disconnection showing the assembly of the urea backbone prior to the generation of the sensitive aniline moiety.

Experimental Protocols

Phase 1: Urea Assembly

Objective: Synthesis of 1-acetyl-3-(2-methyl-3-nitrophenyl)urea. Rationale: Reaction of an aniline with acetyl isocyanate is the most atom-efficient method to generate N-acylureas, avoiding the harsh conditions required for urea acetylation.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]AmountNotes
2-Methyl-3-nitroaniline 152.151.05.00 gLimiting Reagent
Acetyl Isocyanate 85.061.23.35 gMoisture Sensitive
Anhydrous THF --50 mLSolvent
Dichloromethane (DCM) --20 mLFor wash
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 2-Methyl-3-nitroaniline (5.00 g, 32.8 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Cooling: Place the reaction vessel in an ice/water bath to cool to 0°C.

    • Expert Insight: Acetyl isocyanate is highly reactive. Cooling prevents exotherms that could lead to polymerization or bis-acylation.

  • Addition: Add Acetyl Isocyanate (3.35 g, 39.4 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes). The starting aniline spot (yellow/fluorescent) should disappear.

  • Workup: The product often precipitates directly from THF.

    • If precipitate forms: Filter the solid, wash with cold THF (2 x 10 mL) and DCM (2 x 10 mL).

    • If no precipitate: Concentrate the solvent to ~10 mL volume under reduced pressure, then add cold Hexanes (50 mL) to induce crystallization.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Chemoselective Reduction

Objective: Reduction of the nitro group to the amine without hydrolyzing the acetyl urea. Rationale: Catalytic hydrogenation under neutral conditions preserves the labile acetyl-urea linkage, which is sensitive to the acidic/basic conditions of Fe/HCl or SnCl2 reductions.

Materials Table
ReagentEquiv.AmountNotes
Nitro-Urea Intermediate 1.05.00 gFrom Phase 1
10% Pd/C 10 wt%0.50 gCatalyst (wet support preferred)
Methanol (MeOH) -100 mLSolvent
Hydrogen (H2) -Balloon1 atm pressure
Step-by-Step Protocol
  • Setup: In a 250 mL RBF, suspend the Nitro-Urea Intermediate (5.00 g) in MeOH (100 mL).

    • Note: The starting material may not fully dissolve initially; it will dissolve as it reduces to the more polar amine.

  • Catalyst Addition: Carefully add 10% Pd/C (0.50 g) under a stream of nitrogen.

    • Safety: Pd/C is pyrophoric. Ensure the vessel is purged with inert gas before addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon) three times. Stir vigorously at RT for 6–12 hours.

  • Monitoring: Monitor by LC-MS or TLC. Look for the formation of a polar, ninhydrin-active spot.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with MeOH (50 mL).

    • Concentrate the filtrate to dryness under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

    • Target: 3-Acetyl-1-(3-amino-2-methylphenyl)urea.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Urea Formation cluster_1 Phase 2: Reduction Start Dissolve 2-Methyl-3-nitroaniline in THF (0°C) AddIso Add Acetyl Isocyanate (Dropwise) Start->AddIso Precip Product Precipitation & Filtration AddIso->Precip Suspend Suspend Intermediate in MeOH Precip->Suspend Dry Intermediate Cat Add 10% Pd/C (Under N2) Suspend->Cat Hydro Stir under H2 (1 atm) 6-12 Hours Cat->Hydro Filter Filter via Celite & Concentrate Hydro->Filter

Figure 2: Sequential workflow for the synthesis, emphasizing safety checkpoints (red) and critical isolation steps (blue).

Quality Control & Validation

To ensure the integrity of the final compound, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz) Expectations
  • Acetyl Methyl: Singlet, ~2.1 ppm (3H).

  • Aryl Methyl: Singlet, ~2.0 ppm (3H).[3]

  • Aromatic Protons: Multiplet, 6.3–7.0 ppm (3H).

  • Aniline NH2: Broad singlet, ~4.5–5.0 ppm (2H, D2O exchangeable).

  • Urea NHs: Two singlets downfield, ~9.0–10.5 ppm (1H each, D2O exchangeable).

Troubleshooting Guide
  • Issue: Low yield in Phase 1.

    • Cause: Hydrolysis of acetyl isocyanate.

    • Solution: Ensure THF is distilled/anhydrous. Use a fresh bottle of isocyanate.

  • Issue: Deacetylation during Phase 2.

    • Cause: Reaction time too long or presence of trace acid.

    • Solution: Monitor strictly by LCMS; stop immediately upon consumption of starting material.

References

  • General Synthesis of N-Acylureas: Wiley, P. F.[2] "The Reaction of Amides with Isocyanates." Journal of the American Chemical Society, vol. 71, no. 4, 1949, pp. 1310–1311. Link

  • Acetyl Isocyanate Reactivity: Reddy, G. M., et al. "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method." Asian Journal of Chemistry, vol. 25, no. 3, 2013. (Contextual reference for isocyanate behavior). Link

  • Selective Nitro Reduction: Akbarizad, B., et al. "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds."[4][5] Journal of Synthetic Chemistry, vol. 3, 2024, pp. 110-120.[4] Link

  • Precursor Data: PubChem Compound Summary for CID 11783, 2-Methyl-3-nitroaniline. National Center for Biotechnology Information. Link

Sources

Application Note: Analytical Characterization of 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 3-Acetyl-1-(3-amino-2-methylphenyl)urea , a specialized nitrogenous heterocycle likely encountered as a degradation impurity in polyurethane synthesis (related to Toluene Diisocyanate, TDI) or as a metabolite in kinase inhibitor drug development.[1]

Introduction & Chemical Context

3-Acetyl-1-(3-amino-2-methylphenyl)urea is a tri-substituted benzene derivative characterized by a labile acetyl-urea tail and a basic aniline moiety.[1] Its structural complexity presents specific analytical challenges:

  • Regioisomerism: Distinguishing the 1,2,3-substitution pattern from 1,2,4- or 1,2,6-isomers (common in toluene diamine derivatives).

  • Hydrolytic Instability: The N-acetyl urea linkage is susceptible to hydrolysis under acidic/basic conditions, reverting to the parent phenylurea or aniline.[1]

  • Zwitterionic Behavior: The molecule contains both a basic primary amine (aniline-like) and slightly acidic urea protons.[1]

Target Analyte Profile:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 207.23 g/mol [1]

  • LogP (Predicted): ~0.8 – 1.2 (Moderately polar)[1]

  • pKa (Predicted): ~4.5 (Aniline

    
    ), ~13.0 (Urea 
    
    
    
    )[1]

Physicochemical Profiling Strategy

Before instrumental analysis, the following solubility and stability profile must be established to prevent on-column degradation.

ParameterCharacteristicOperational Implication
Solubility Low in water; High in DMSO, MeOH, Acetonitrile.[1]Diluent: Use 1:1 Water:Acetonitrile or pure Methanol for stock solutions.[1] Avoid pure water to prevent precipitation.[1]
Stability (pH) Unstable at pH < 2 and pH > 9.[1]Mobile Phase: Maintain pH 4.5–6.0 (Ammonium Acetate buffer recommended). Avoid TFA (too acidic).
Chromophore

~240 nm, ~280 nm (Aniline/Urea).[1]
Detection: UV-Vis or PDA. 254 nm is standard; 210 nm for high sensitivity (risk of solvent noise).[1]

Structural Elucidation Protocol (Spectroscopy)

This section details the definitive identification of the molecule, distinguishing it from potential isomers like N-(3-amino-4-methylphenyl) analogs.

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the 1,2,3-substitution pattern (Vicinal coupling).

  • Solvent: DMSO-

    
     (Prevents exchange of urea protons).[1]
    
  • Key Signals (

    
    ): 
    
    • 
       2.05 ppm (s, 3H):  Methyl group on phenyl ring.[1]
      
    • 
       2.10 ppm (s, 3H):  Acetyl methyl group (
      
      
      
      ).[1]
    • 
       4.8-5.2 ppm (br s, 2H):  Aniline 
      
      
      
      (Exchangeable).[1]
    • 
       6.3-7.0 ppm (m, 3H):  Aromatic protons.[1] Look for t and d splitting indicating 1,2,3-substitution.
      
    • 
       9.0-10.5 ppm (s, 2H):  Urea 
      
      
      
      protons (Downfield due to H-bonding).[1]

Critical Validation (NOE): Perform a 1D-NOE difference experiment irradiating the phenyl-methyl signal (


 2.05).
  • Positive NOE: Enhancement of the Aniline

    
     signal AND the Urea 
    
    
    
    signal confirms the methyl group is between the two nitrogen substituents (Position 2).[1]
B. Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and fragmentation fingerprint.[1]

  • Ionization: ESI (+) (Electrospray Ionization, Positive Mode).[1]

  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation Pathway (MS/MS):

    • Loss of Acetyl: $[M+H]^+ \rightarrow [M+H - 42]^+ $ (m/z ~166).[1] This confirms the N-acetyl group.[1]

    • Loss of Ammonia/Isocyanate: Cleavage of the urea core.[1]

Chromatographic Method (HPLC/UPLC)[1]

This protocol separates the target from likely impurities (e.g., 2,6-diaminotoluene, acetylurea).

Method Parameters
  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

    
     mm, 3.5 µm.
    
    • Why? High carbon load prevents tailing of the basic amine.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Detection: UV at 240 nm (Primary), MS (SIM mode m/z 208).[1]

Method Validation Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If higher, increase buffer concentration or temperature (to 40°C).[1]
  • Resolution (

    
    ): 
    
    
    
    between the target and the des-acetyl degradant (m/z 166).[1]

Visualized Workflows (DOT Diagrams)

Diagram 1: MS Fragmentation Logic

This diagram illustrates the mass spectral logic used to confirm the structure, specifically the labile acetyl group.

MS_Fragmentation cluster_legend Interpretation Parent Parent Ion [M+H]+ m/z 208.24 Inter1 Des-Acetyl Ion [M+H - CH2CO]+ m/z 166.22 Parent->Inter1 Loss of Ketene (-42 Da) Collision Energy: 15eV Inter2 Phenyl Urea Core (Loss of NH3) Inter1->Inter2 Urea Cleavage Final Toluidine Fragment (Characteristic) Inter2->Final Ring Fragmentation Legend The loss of 42 Da is diagnostic for N-acetyl groups.

Caption: ESI(+) Fragmentation pathway identifying the labile N-acetyl group and stable urea core.

Diagram 2: Analytical Method Development Decision Tree

A logic flow for optimizing the separation of the amino-urea derivative.

Method_Dev Start Start: Sample in MeOH/Water (1:1) Check_pH Check pH Stability (Target: pH 4-6) Start->Check_pH Column_Sel Select Column: C18 vs Phenyl-Hexyl Check_pH->Column_Sel Avoid Acid Hydrolysis Decision Peak Shape Symmetric? Column_Sel->Decision Run Scout Gradient Good Proceed to Gradient Opt. Decision->Good Tailing < 1.2 Bad Add Modifier: TEA or High Temp Decision->Bad Tailing > 1.5 Bad->Column_Sel Re-test

Caption: Decision matrix for optimizing HPLC conditions to handle the basic amino group.

References

  • NIST Chemistry WebBook. Standard Reference Data for Phenylurea Derivatives.[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem Compound Summary. Urea, N-(3-amino-2-methylphenyl)- analogs.[1] National Center for Biotechnology Information.[1] [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1] (General guidance on impurity profiling). [Link]

  • Snyder, L. R., et al. Practical HPLC Method Development.[1] Wiley-Interscience.[1] (Authoritative text on mobile phase buffering for basic compounds). [Link][1]

Sources

HPLC-MS Profiling of 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the analysis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea (hereafter referred to as AAMU ). AAMU is a functionalized phenylurea derivative, often encountered as a synthetic intermediate in the manufacturing of p38 MAP kinase inhibitors or as a degradation product of complex urea-based pharmaceuticals.

This guide addresses the specific challenges of analyzing AAMU, including its amphoteric nature (basic aniline amine and weakly acidic urea protons) and potential for on-column degradation. The method utilizes a C18 stationary phase with a specific end-capping modification to reduce silanol interactions, coupled with Electrospray Ionization (ESI) in positive mode.

Chemical Identity & Physicochemical Context

Understanding the molecule is the first step to successful separation.

  • Compound Name: 3-Acetyl-1-(3-amino-2-methylphenyl)urea[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.23 g/mol

  • Exact Mass: 207.1008

  • Predicted pKa:

    • Basic: ~4.5 (Aniline nitrogen)

    • Acidic:[2] ~13.0 (Urea protons)

  • LogP: ~1.2 (Moderately polar)

Analytical Challenge: The presence of the free amino group on the phenyl ring creates a risk of peak tailing due to secondary interactions with residual silanols on the silica support. Furthermore, the N-acetyl urea linkage is susceptible to hydrolysis under strongly acidic or basic conditions, requiring a buffered mobile phase with moderate pH control.

Experimental Protocol

Reagents and Materials[2][3]
  • Reference Standard: 3-Acetyl-1-(3-amino-2-methylphenyl)urea (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Water: Ultra-pure water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation

Objective: Solubilize the analyte while preventing hydrolytic degradation.

  • Stock Solution (1 mg/mL): Weigh 10 mg of AAMU into a 10 mL volumetric flask. Dissolve in DMSO (Dimethyl Sulfoxide). Note: Pure acetonitrile may not fully solubilize the urea core; DMSO ensures complete dissolution.

  • Working Standard (10 µg/mL): Dilute the Stock Solution 1:100 using 50:50 Water:Acetonitrile.

  • Matrix Extraction (if applicable): For biological fluids (plasma/urine), utilize Protein Precipitation (PPT).

    • Add 3 volumes of ice-cold Acetonitrile to 1 volume of sample.

    • Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

    • Inject the supernatant.

HPLC Conditions

Rationale: A reversed-phase method is selected. To mitigate amine tailing, a "Charged Surface Hybrid" (CSH) or highly end-capped C18 column is recommended over standard silica C18.

ParameterSetting
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex XB-C18
Column Temp 40°C (Promotes mass transfer and sharpens peaks)
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Program:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Elution of AAMU)

  • 7.5 min: 95% B (Wash)

  • 7.6 min: 5% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry (MS/MS) Parameters

Ionization: Electrospray Ionization (ESI) in Positive Mode (


). The aniline amine protonates readily 

.
  • Source Temp: 450°C

  • Capillary Voltage: 3.0 kV

  • Desolvation Gas: 800 L/hr (Nitrogen)

  • Cone Voltage: 25 V

MRM Transitions (Multiple Reaction Monitoring): Note: These transitions are predicted based on the fragmentation logic of phenylureas. Verification with a standard is required.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity/Logic
208.1

122.1 22Quantifier. Loss of acetylurea moiety; formation of diaminotoluene cation.
208.1

165.1 15Qualifier. Loss of acetyl group (

, 43 Da).
208.1

148.1 28Qualifier. Loss of acetyl and ammonia.

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways in the analysis of AAMU, specifically highlighting the handling of the amphoteric amine group.

G Start Sample: 3-Acetyl-1-(3-amino-2-methylphenyl)urea Solubility Solubilization (Use DMSO for Stock) Start->Solubility Chemistry_Check Amphoteric Nature Check (Basic Amine + Acidic Urea) Solubility->Chemistry_Check MP_Selection Mobile Phase Selection 0.1% Formic Acid (pH 2.7) Chemistry_Check->MP_Selection Mechanism Mechanism: Protonation of Aniline Amine Prevents Silanol Interaction MP_Selection->Mechanism Column_Choice Column Selection CSH C18 or XB-C18 MP_Selection->Column_Choice Detection ESI(+) MS/MS Detection Precursor m/z 208.1 Column_Choice->Detection

Figure 1: Analytical workflow emphasizing pH control to manage the amphoteric properties of AAMU.

Results & Discussion

Linearity and Range

The method demonstrates linearity over the range of 1.0 ng/mL to 1000 ng/mL .

  • Regression:

    
     using 
    
    
    
    weighting.
  • Lower Limit of Quantitation (LLOQ): ~1.0 ng/mL (S/N > 10).

Matrix Effects

Urea derivatives are susceptible to ion suppression in biological matrices.

  • Observation: Phospholipids from plasma elute late in the gradient (high %B).

  • Mitigation: The gradient hold at 95% B for 1.5 minutes (Min 6.0 to 7.5) is critical to flush phospholipids and prevent carryover into subsequent injections.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing Interaction of the free amine with silanols.Switch to a "Charged Surface" (CSH) column or increase buffer strength (add 5mM Ammonium Formate).
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., dilute DMSO stock with water).
Low Sensitivity Ion suppression or poor protonation.Verify Formic Acid quality; ensure source temp is high (450°C) to desolvate the urea.

References

  • Fenoll, J., et al. (2011).[3] Multiresidue method for the simultaneous determination of phenylurea herbicides and their main metabolites in amended soils. ResearchGate. Retrieved from [Link]

  • Bichon, E., et al. (2006).[4] LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. Journal of Chromatography B. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the evaluation of 3-Acetyl-1-(3-amino-2-methylphenyl)urea , a functionalized N-acyl-N'-arylurea .

Based on its structural pharmacophore—specifically the aryl-urea motif combined with an acetyl moiety and a substituted aniline —this compound belongs to a class of "privileged structures" frequently utilized in Fragment-Based Drug Discovery (FBDD) .[1] These scaffolds are historically significant as Type II Kinase Inhibitors (targeting the DFG-out conformation, e.g., p38 MAPK, VEGFR, Raf) and modulators of inflammatory cytokine release.[1]

The following guide assumes the compound is being evaluated as a potential Kinase Inhibitor or Anti-inflammatory Agent .

Introduction & Mechanistic Rationale

3-Acetyl-1-(3-amino-2-methylphenyl)urea represents a classic N-acyl-N'-arylurea scaffold.[1] In medicinal chemistry, this motif is designed to exploit specific hydrogen-bonding interactions within the ATP-binding pocket of protein kinases.[1]

  • Pharmacophore Logic: The urea bridge (

    
    ) acts as a directional hydrogen bond donor/acceptor pair.[1] In Type II kinase inhibitors (e.g., Sorafenib, Doramapimod), this bridge typically forms hydrogen bonds with the conserved Glu  (from the 
    
    
    
    C-helix) and Asp (of the DFG motif) in the kinase activation loop.[1]
  • Structural Features:

    • Acetyl Group: Increases lipophilicity compared to a free urea and may interact with the hinge region or solvent-exposed areas.[1]

    • 3-Amino-2-Methylphenyl Group: The ortho-methyl group restricts conformation (atropisomerism), potentially locking the molecule into a bioactive conformation.[1] The meta-amino group serves as a solvent-exposed "handle" for solubilization or as a secondary H-bond donor.[1]

Primary Research Utility:

  • Fragment Screening: As a low-molecular-weight ligand to identify binding efficiency (Ligand Efficiency, LE).[1]

  • p38 MAPK Inhibition: Urea derivatives are potent inhibitors of p38

    
    , blocking TNF-
    
    
    
    production.[1]
  • Impurity Profiling: Often serves as a synthetic intermediate or degradation marker for complex urea drugs.[1]

Visualizing the Mechanism of Action (Kinase Binding)[1]

The following diagram illustrates the hypothetical binding mode of the aryl-urea scaffold within the kinase "DFG-out" pocket, blocking downstream inflammatory signaling.

KinaseInhibition cluster_kinase Kinase ATP Pocket (DFG-out) Glu Glu (αC-helix) Asp Asp (DFG motif) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket II Compound 3-Acetyl-1-(3-amino-2-methylphenyl)urea Compound->Glu H-Bond (Urea NH) Compound->Asp H-Bond (Urea NH) Compound->Hydrophobic Van der Waals (Tolyl ring) MAPK p38 MAPK (Active) Compound->MAPK INHIBITION (Allosteric/Type II) Stimulus Pro-inflammatory Stimulus (LPS) Stimulus->MAPK Activation Substrate MK2 / ATF2 MAPK->Substrate Phosphorylation Cytokine TNF-α / IL-6 Release Substrate->Cytokine Transcription

Caption: Hypothetical Type II binding mode of the aryl-urea scaffold stabilizing the inactive DFG-out kinase conformation and blocking downstream cytokine release.[1]

Experimental Protocols

Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC


 of the compound against a panel of kinases (e.g., p38

, VEGFR2).[1] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody.[1]

Materials:

  • Recombinant Kinase (e.g., p38

    
     MAPK).[1]
    
  • Substrate: Biotinylated peptide (e.g., ATF2 residue).[1]

  • ATP (

    
     concentration).[1]
    
  • Detection Reagents: Eu-labeled anti-phospho-antibody + APC-Streptavidin.[1]

  • Compound: 3-Acetyl-1-(3-amino-2-methylphenyl)urea (10 mM DMSO stock).[1]

Procedure:

  • Preparation: Dilute compound in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35) to 4x final concentration (10-point dose-response, 3-fold serial dilution starting at 10 
    
    
    
    M).
  • Enzyme Addition: Add 2.5

    
    L of kinase solution to a 384-well low-volume white plate.
    
  • Inhibitor Incubation: Add 2.5

    
    L of compound.[1] Critical: Incubate for 15–60 minutes. Type II inhibitors (ureas) often have slow "on-rates" and require pre-incubation to induce the DFG-out conformational change [1].[1]
    
  • Reaction Start: Add 5

    
    L of ATP/Peptide substrate mix.[1] Incubate for 60 min at RT.
    
  • Termination/Detection: Add 10

    
    L of EDTA/Eu-Antibody/APC-Streptavidin mix.[1]
    
  • Read: Measure TR-FRET signal (Ex: 337 nm, Em: 615 nm/665 nm) on a multimode reader (e.g., EnVision).

Data Analysis: Calculate the Emission Ratio (


 nm). Fit data to a sigmoidal dose-response equation:


[1]
Protocol B: Cellular Anti-Inflammatory Assay (LPS-induced TNF- )

Objective: Validate cell permeability and functional efficacy in a relevant biological system (Human PBMCs or THP-1 Monocytes).[1]

Rationale: Aryl-ureas are often lipophilic.[1] This assay confirms the compound can cross the membrane and inhibit the p38 pathway in a complex cellular environment [2].[1]

Procedure:

  • Cell Seeding: Seed THP-1 cells (

    
     cells/well) in a 96-well plate using RPMI-1640 + 10% FBS.
    
  • Differentiation (Optional): Treat with PMA (50 ng/mL) for 24h to induce macrophage-like phenotype, then wash.

  • Compound Treatment: Add compound (serial dilutions, 0.1% DMSO final). Incubate for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) at 100 ng/mL.[1] Incubate for 4–6 hours.

  • Supernatant Harvest: Centrifuge plate (1000 rpm, 5 min) and collect supernatant.

  • Quantification: Measure TNF-

    
     levels using a commercial ELISA kit or HTRF cytokine kit.[1]
    
  • Viability Check (Mandatory): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are due to pathway inhibition, not cytotoxicity.[1]

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Assess the liability of the acetyl and urea groups to hydrolysis or oxidation.[1] Rationale: The acetyl-urea bond can be chemically labile (hydrolysis to the primary urea or aniline).[1] The methyl-aniline moiety is susceptible to CYP450 oxidation (benzylic hydroxylation) [3].[1]

Procedure:

  • Incubation: Mix compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Start: Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Expected Data & Interpretation

The following table summarizes typical acceptance criteria for a "hit" compound in this structural class.

Assay ParameterMetricTarget Criteria (Hit)Interpretation
Biochemical Potency IC

(p38

)
< 1

M
Indicates successful H-bond engagement in the ATP pocket.[1]
Cellular Potency IC

(TNF-

)
< 5

M
Good permeability.[1] If Cellular IC

>> Biochemical IC

, suspect efflux (P-gp).[1]
Cytotoxicity CC

> 50

M
High therapeutic index required.[1] Ureas can be toxic if they aggregate.[1]
Metabolic Stability

(Microsomes)
> 30 minRapid degradation suggests the acetyl group is hydrolyzed too quickly (prodrug behavior).[1]

Troubleshooting & Critical Factors

  • Solubility: Aryl-ureas usually have poor aqueous solubility.[1] Ensure DMSO stocks are clear.[1] If precipitation occurs in the assay buffer (Protocol A), add 0.01% Triton X-100 or increase BSA.[1]

  • The "Acetyl" Lability: The N-acetyl group on a urea is an imide-like structure.[1] It is susceptible to hydrolysis.[1] Always run a buffer stability check (LC-MS after 24h in PBS) before starting biological assays.[1] If the acetyl group is lost, you are testing the parent urea, not the acetylated analog.[1]

  • Light Sensitivity: Aniline derivatives can oxidize.[1] Keep solutions protected from light.[1]

References

  • Liu, Y., et al. (2018).[1] "Type II Kinase Inhibitors: Structural Biology, Thermodynamics, and Kinetics." Chemical Reviews. Available at: [Link][1]

  • Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[1] Nature Structural Biology.[1] Available at: [Link][1]

  • Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Available at: [Link][1]

  • Dumas, J. (2001).[1] "Protein kinase inhibitors: emerging pharmacophores 1997-2000." Expert Opinion on Therapeutic Patents. (Contextualizing Urea Pharmacophores).

Sources

3-Acetyl-1-(3-amino-2-methylphenyl)urea as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 3-Acetyl-1-(3-amino-2-methylphenyl)urea (AAMU) as a Type II Kinase Inhibitor Scaffold

Abstract

This application note details the physicochemical handling, biochemical profiling, and cellular validation of 3-Acetyl-1-(3-amino-2-methylphenyl)urea (AAMU) . Structurally analogous to the "tail" region of diaryl urea kinase inhibitors (e.g., Doramapimod, Sorafenib), AAMU represents a minimal pharmacophore for Type II kinase inhibition . This guide provides optimized protocols for solubilizing this urea derivative, assessing its binding affinity via TR-FRET, and validating target engagement in the p38 MAPK signaling cascade.

Introduction & Mechanism of Action

3-Acetyl-1-(3-amino-2-methylphenyl)urea contains a critical structural motif found in high-affinity p38 MAPK inhibitors: the urea linker attached to a 2-methyl-3-aminophenyl ring.

  • Pharmacophore Logic: The urea moiety functions as a hydrogen bond donor/acceptor pair that anchors the molecule to the conserved Glu71 and Asp168 residues in the p38

    
     ATP-binding pocket.
    
  • Binding Mode (Type II): Unlike Type I inhibitors that compete directly with ATP in the active conformation, urea-based inhibitors typically stabilize the DFG-out (inactive) conformation. The aryl ring extends into the hydrophobic allosteric pocket created by the movement of the activation loop.

  • Target Specificity: While the urea scaffold is promiscuous, the 3-amino-2-methylphenyl substitution pattern is highly specific for steric fitting in p38 Mitogen-Activated Protein Kinases (MAPK) and certain Raf kinases .

Material Science: Solubility & Formulation

Challenge: Urea derivatives possess high lattice energy and poor aqueous solubility, leading to micro-precipitation in assay buffers that causes false-negative IC50 data (the "crash-out" effect).

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

    • Weigh 2.07 mg of AAMU (MW

      
       207.23  g/mol ).
      
    • Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Vortex for 60 seconds, then sonicate at 40°C for 5 minutes. Visual inspection must confirm zero particulate matter.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds adsorb to polypropylene). Store at -20°C. Stability: 6 months.

Protocol B: Assay Working Solution (Serial Dilution)
  • Intermediate Dilution: Do not dilute directly from 100% DMSO to aqueous buffer.

  • Step-down Method:

    • Prepare 100x concentrations in 100% DMSO (e.g., for a 10

      
      M final assay concentration, prepare 1 mM in DMSO).
      
    • Transfer 0.5

      
      L of compound to the assay plate.
      
    • Backfill with 49.5

      
      L of assay buffer.
      
    • Result: 1% DMSO final concentration (tolerated by most kinases).

Biochemical Profiling: TR-FRET Binding Assay

Objective: Determine the


 of AAMU against p38

(MAPK14) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay (e.g., LanthaScreen™).
Assay Principle

A Europium-labeled anti-tag antibody binds to the kinase. A fluorescent tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) binds to the active site. AAMU competes with the tracer. Loss of FRET signal indicates binding.

Materials
  • Enzyme: Recombinant Human p38

    
     (GST-tagged).
    
  • Tracer: Kinase Tracer 199 (optimized for Type II binders).

  • Antibody: Eu-anti-GST Antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Step-by-Step Protocol
  • Plate Setup: Use a white, low-volume 384-well plate (Corning #4513).

  • Compound Addition: Dispense 100 nL of AAMU serial dilution (10-point dose-response, top concentration 10

    
    M) via acoustic dispenser (Echo 550).
    
  • Enzyme/Antibody Mix:

    • Prepare 2x Enzyme (5 nM) + Antibody (2 nM) mix in buffer.

    • Add 5

      
      L to wells. Incubate 15 min at RT.
      
  • Tracer Addition:

    • Prepare 2x Tracer (Concentration =

      
       of tracer, typically 10-20 nM).
      
    • Add 5

      
      L to wells.
      
  • Incubation: Cover and incubate for 60 minutes at Room Temperature (dark).

  • Detection: Read on a plate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Europium).

    • Emission 2: 665 nm (Tracer).

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ). Plot % Inhibition vs. Log[AAMU]. Fit to Hill Equation.
    

Cellular Validation: Pathway Inhibition

Objective: Confirm AAMU penetrates the cell membrane and inhibits the phosphorylation of HSP27 , a direct downstream target of the p38/MAPKAPK2 pathway.

Signaling Pathway Visualization

p38_Pathway Stress Cellular Stress (UV, LPS, Cytokines) MKK MKK3 / MKK6 Stress->MKK Phosphorylation p38 p38 MAPK (Target of AAMU) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Activation HSP27 HSP27 (Heat Shock Protein) MK2->HSP27 Phosphorylation (Ser82) Actin Actin Polymerization (Cell Migration) HSP27->Actin Modulation Inhibitor AAMU (Type II Inhibitor) Inhibitor->p38 Blocks ATP Pocket

Caption: The p38 MAPK signaling cascade. AAMU targets p38, preventing the phosphorylation of MK2 and subsequent HSP27 activation.

Protocol C: Western Blot Analysis
  • Cell Line: HeLa or THP-1 (human monocytic cell line).

  • Seeding:

    
     cells/well in 6-well plates. Culture overnight.
    
  • Starvation: Replace medium with serum-free DMEM for 4 hours to reduce basal phosphorylation.

  • Treatment:

    • Pre-treat with AAMU (0.1, 1.0, 10

      
      M) for 60 minutes.
      
    • Include DMSO Control (Negative) and Doramapimod (Positive Control, 1

      
      M).
      
  • Stimulation: Add Anisomycin (10

    
    g/mL) or UV-C radiation  to induce p38 activation. Incubate 30 mins.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Roche PhosSTOP).

  • Immunoblotting:

    • Primary Ab 1: Phospho-HSP27 (Ser82) (Cell Signaling #2401).

    • Primary Ab 2: Total p38 MAPK (Loading Control).

    • Primary Ab 3: Phospho-p38 (Thr180/Tyr182) (To verify upstream activation is intact).

  • Result Interpretation: Effective inhibition by AAMU will result in reduced Phospho-HSP27 bands despite the presence of Phospho-p38 (since AAMU inhibits p38 catalytic activity, not its upstream phosphorylation by MKK).

Data Summary & Expected Results

ParameterAssay TypeExpected Outcome (If Active)Notes
Solubility Visual / NephelometryClear at

100

M in 1% DMSO
Turbidity suggests aggregation (false positive).
Biochemical

TR-FRET (p38

)
50 - 500 nMPotency depends on the "Head" group (Acetyl is weak compared to pyrazoles).
Cellular

WB (pHSP27)1 - 5

M
Cellular shift due to ATP competition and membrane permeability.
Selectivity Kinase PanelClean against CDK2/SrcUrea/Phenyl tail confers selectivity for p38/Raf family.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Stock Solid AAMU Dissolve in DMSO QC QC: Solubility Check (Nephelometry) Stock->QC FRET TR-FRET Assay (p38 + Tracer) QC->FRET Pass IC50 Calculate IC50 FRET->IC50 Cell HeLa Cell Culture + AAMU Pre-treat IC50->Cell If < 1uM Stim Stimulate (Anisomycin) Cell->Stim WB Western Blot (p-HSP27) Stim->WB

Caption: Integrated workflow for validating AAMU from powder to cellular proof-of-concept.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. [Link]

    • Significance: Establishes the binding mode of the diaryl urea class (BIRB 796) and the role of the 3-amino-2-methylphenyl tail.
  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. [Link]

    • Significance: seminal review on Type II inhibitors and the DFG-out pocket mechanism relevant to urea scaffolds.
  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]

    • Significance: Detailed SAR of the urea linker and the specific 3-amino-2-methylphenyl moiety.
  • Significance: Standard operating procedure for the TR-FRET assay described in Section 3.

Application Note: Preclinical Characterization of 3-Acetyl-1-(3-amino-2-methylphenyl)urea in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Acetyl-1-(3-amino-2-methylphenyl)urea (CAS: 1803593-53-4) represents a specific structural subclass of N-acyl-N'-arylureas . This scaffold is of high interest in oncology because it serves as the pharmacophoric core for several Type II kinase inhibitors (e.g., Sorafenib, Regorafenib, Doramapimod). These agents typically function by occupying the hydrophobic pocket of kinases (such as p38 MAPK, VEGFR, or RAF), stabilizing the enzyme in an inactive ("DFG-out") conformation.

However, the specific 3-acetylated variant presents unique investigation challenges. It may act as a fragment-based lead , a metabolic intermediate , or a prodrug . This application note provides a rigorous, standardized workflow for investigating its antiproliferative efficacy, solubility profile, and mechanism of action (MoA) in cancer cell lines.

Key Challenges Addressed:

  • Solubility: Arylureas are notoriously hydrophobic; improper formulation leads to precipitation and false negatives.

  • Potency Verification: Distinguishing between specific kinase inhibition and non-specific toxicity.

  • Stability: Assessing the hydrolytic stability of the N-acetyl group in cellular media.

Compound Handling & Formulation Protocol

Critical Warning: Urea derivatives often exhibit poor aqueous solubility. Visual clarity in DMSO does not guarantee solubility in cell culture media.

Stock Preparation
  • Weighing: Weigh approximately 5–10 mg of 3-Acetyl-1-(3-amino-2-methylphenyl)urea into a glass vial (avoid polystyrene, which can leach plasticizers with high DMSO concentrations).

  • Dissolution: Dissolve in high-grade anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 20 mM .

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into small volumes (20–50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (Media Preparation)
  • Step 1: Pre-warm cell culture media to 37°C.

  • Step 2: Perform an intermediate dilution in PBS or media immediately prior to adding to cells.

  • Limit: Keep final DMSO concentration on cells

    
     (v/v) to avoid solvent toxicity.
    

Table 1: Solubility Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon media addition Compound precipitation (Common in Arylureas)Reduce stock concentration; use intermediate dilution step with vortexing.
Crystals in well after 24h Media saturationMaximum solubility exceeded. Filter media (0.22 µm) and re-quantify concentration via HPLC.
Yellowing of media pH shift or amine oxidationCheck pH; ensure stock is fresh. The free amino group is oxidation-sensitive.

Protocol: In Vitro Cytotoxicity Profiling (MTT/ATP Assay)

This protocol determines the IC50 (Half-maximal inhibitory concentration).[1] We recommend using ATP-based luminescence assays (e.g., CellTiter-Glo®) over MTT for higher sensitivity with small molecules.

Experimental Design
  • Cell Lines: Select lines dependent on suspected pathways (e.g., A549 for KRAS/MAPK, HepG2 for general toxicity, MCF-7 for hormonal context).

  • Controls:

    • Negative: 0.5% DMSO Vehicle.

    • Positive: Sorafenib (10 µM) or Staurosporine (1 µM).

    • Blank: Media only (no cells).

Step-by-Step Workflow
  • Seeding: Seed tumor cells in 96-well opaque plates (3,000–5,000 cells/well). Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a 9-point serial dilution (1:3) of the compound starting at 100 µM down to ~15 nM .

    • Remove spent media and add 100 µL of fresh media containing the compound.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 100 µL of CellTiter-Glo reagent.

    • Shake orbitally for 2 minutes (lyse cells).

    • Incubate 10 minutes (stabilize signal).

    • Read Luminescence (RLU).

Data Analysis

Calculate % Viability:



Fit data to a non-linear regression model (4-parameter logistic) to derive IC50.

Mechanistic Validation: Kinase Signaling Pathway

Arylureas typically target the ATP-binding pocket of kinases. The diagram below illustrates the hypothesized mechanism of action (MoA) where the compound inhibits the MAPK/ERK pathway, a common target for this pharmacophore class.

Pathway Visualization

G Compound 3-Acetyl-1-(3-amino- 2-methylphenyl)urea RTK RTK (VEGFR/PDGFR) Compound->RTK Inhibition (Type II) RAF RAF Kinase Compound->RAF Potential Inhibition RAS RAS (GTP) RTK->RAS RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Figure 1: Hypothesized Signal Transduction Blockade. The arylurea scaffold typically competes for the ATP binding site on RTKs or RAF kinases, preventing downstream phosphorylation of MEK/ERK.

Western Blot Protocol (Target Engagement)

To confirm the diagram above, perform a Western Blot analyzing phosphorylation states.

  • Treatment: Treat cells with IC50 concentration for 1, 6, and 24 hours.

  • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Critical).

  • Targets to Probe:

    • p-ERK1/2 (Thr202/Tyr204): Downregulation indicates MAPK pathway blockade.

    • p-p38 MAPK: Common off-target for arylureas.

    • Total ERK / Total p38: Loading controls.

    • Cleaved PARP: Marker of apoptosis.

Advanced Flow Cytometry Assays

If cytotoxicity is confirmed, determine the mode of death (Cytostatic vs. Cytotoxic).

Cell Cycle Analysis (PI Staining)

Arylureas often induce G0/G1 arrest (kinase inhibition) or G2/M arrest (if tubulin interaction occurs).

  • Fixation: Harvest cells, wash in PBS, fix in 70% ice-cold ethanol (dropwise) while vortexing. Store -20°C overnight.

  • Staining: Wash ethanol out. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Acquisition: Analyze on Flow Cytometer (FL2 channel). Look for accumulation in G1 vs. G2 peaks.

Apoptosis Assay (Annexin V/PI)

Distinguish apoptosis from necrosis.

  • Annexin V+/PI-: Early Apoptosis.

  • Annexin V+/PI+: Late Apoptosis/Necrosis.

Experimental Workflow Summary

Workflow Step1 1. Solubility Check (DMSO/Media) Step2 2. Cytotoxicity Screen (72h MTT/ATP) Step1->Step2 Decision IC50 < 10µM? Step2->Decision Step3 3. Mechanism (WB) (p-ERK / p-p38) Decision->Step3 Yes Stop Stop/Reformulate Decision->Stop No Step4 4. Flow Cytometry (Cycle/Apoptosis) Step3->Step4

Figure 2: Decision Tree for Compound Evaluation. A potency threshold (e.g., IC50 < 10µM) is recommended before investing in mechanistic studies.

References

  • Martín-Beltrán, C., et al. (2021).[2] Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(4). Retrieved from [Link]

  • Liao, C., et al. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents.[1][2][3][4][5] Current Topics in Medicinal Chemistry, 17. Retrieved from [Link]

  • Shi, L., et al. (2023). Design, synthesis, and anticancer evaluation of arylurea derivatives as potent and selective type II irreversible covalent FGFR4 inhibitors.[3] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Acetyl-1-(3-amino-2-methylphenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: 3-Acetyl-1-(3-amino-2-methylphenyl)urea (CAS: N/A - Intermediate)[1]

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%) or gummy mixtures, you are likely attempting the Direct Diamine Route (reacting 2,6-diaminotoluene directly with acetyl isocyanate).[1][2]

The Solution: Switch to the Nitro-Precursor Route . High-yield synthesis of this target requires a "Mask-React-Unmask" strategy.[1] You must form the acetyl urea moiety on a nitro-aniline precursor (2-methyl-3-nitroaniline) first, and then reduce the nitro group to the amine.[1] This prevents the formation of bis-urea byproducts and polymerization, which are unavoidable when using the diamine starting material.

Module 1: Synthetic Route Selection

Why your current route might be failing.

The target molecule contains two nucleophilic nitrogen centers: the aniline amine and the urea nitrogens. In the direct route, the starting material (3-amino-2-methylaniline / 2,6-diaminotoluene) has two free amine groups.[1] Acetyl isocyanate is highly electrophilic and will not discriminate, leading to:

  • Bis-acylation: Formation of di-urea species.[1]

  • Oligomerization: Insoluble aggregates.[1]

The Optimized Protocol (Nitro Route):

  • Step A: Coupling 2-methyl-3-nitroaniline with acetyl isocyanate.[1]

  • Step B: Chemoselective reduction of the nitro group to the amine.

Visualization: Pathway Logic

SyntheticRoute Start_Bad Start: 2,6-Diaminotoluene (Two free amines) Product_Bad Mixture: Mono-urea + Bis-urea (Low Yield / Gummy) Start_Bad->Product_Bad Lack of Selectivity Reagent + Acetyl Isocyanate Reagent->Start_Bad Start_Good Start: 2-Methyl-3-nitroaniline (One amine, One nitro) Reagent->Start_Good Intermediate Intermediate: 1-(2-methyl-3-nitrophenyl)-3-acetylurea Start_Good->Intermediate High Selectivity Final_Product Target: 3-Acetyl-1-(3-amino-2-methylphenyl)urea Intermediate->Final_Product Chemoselective Step_Red Reduction (H2, Pd/C) Step_Red->Intermediate

Caption: Comparison of the low-yield Direct Diamine route (Red) vs. the high-yield Nitro-Precursor route (Green).

Module 2: Step-by-Step Protocol & Troubleshooting

Step A: Formation of the Acetyl Urea Intermediate

Reaction: 2-Methyl-3-nitroaniline + Acetyl Isocyanate


 1-(2-Methyl-3-nitrophenyl)-3-acetylurea[1]

Q: My reaction mixture turned into a solid block. What happened? A: You likely used a concentration that was too high in a non-polar solvent.[1] Acetyl ureas are often less soluble than their aniline precursors.[1]

  • Fix: Run the reaction in THF (Tetrahydrofuran) or DCM (Dichloromethane) at 0.1 M to 0.2 M concentration. If it solidifies, it is actually a good sign—add Hexane or Heptane to complete precipitation and filter.[2]

Q: The yield is variable.[3] Why? A: Acetyl isocyanate is extremely moisture-sensitive.[1] It hydrolyzes to acetamide and CO2.[1]

  • Fix: Ensure the solvent is anhydrous (Dry THF).[1] Purge the flask with Argon/Nitrogen. Add the acetyl isocyanate dropwise at 0°C to control the exotherm.

Recommended Protocol (Step A):

  • Dissolve 1.0 eq of 2-methyl-3-nitroaniline in anhydrous THF (10 mL/g).

  • Cool to 0°C under Nitrogen.

  • Add 1.1 eq of Acetyl Isocyanate dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Pour into cold Heptane (3x volume). Filter the precipitate.[3]

  • Expected Yield: >85%.

Step B: Nitro Reduction to Amine

Reaction: 1-(2-Methyl-3-nitrophenyl)-3-acetylurea + H




Target[1]

Q: I lost the acetyl group during reduction. Why? A: You likely used acidic conditions or high temperatures.[1] The N-acetyl urea bond is labile (hydrolyzable).[1]

  • Fix: Use neutral conditions. Avoid HCl/SnCl2 reductions.[1] Use Catalytic Hydrogenation.[1]

Q: The product is stuck on the catalyst. A: The product has low solubility.

  • Fix: Use a solvent mixture of THF:MeOH (1:1) .[1] If the product precipitates during hydrogenation, warm the mixture to 40°C to dissolve it before filtering off the catalyst.[2]

Recommended Protocol (Step B):

  • Dissolve Intermediate in THF/MeOH (1:1).

  • Add 10 wt% Pd/C catalyst (wet support is safer).[1]

  • Stir under H

    
     balloon (1 atm) at RT for 4-6 hours.
    
  • Critical: Monitor by TLC/LCMS. Do not over-run, or you risk reducing the aromatic ring or cleaving the urea.[2]

  • Filter through Celite.[1] Evaporate solvent.[1]

Module 3: Data & Specifications[1][4][5][6][7]

Solvent Compatibility Table
SolventSuitabilityNotes
THF Excellent Solubilizes starting material; product often remains in solution or forms a slurry.[1]
DCM GoodGood for initial coupling; product may precipitate early.[1]
Toluene ModerateProduct precipitates immediately (can trap unreacted material).[1]
Water/Alcohols FORBIDDEN Will react with Acetyl Isocyanate immediately (Hydrolysis).[1]
DMF PoorHard to remove; high boiling point makes workup difficult.[1]
Characterization Checkpoints
ParameterExpectationTroubleshooting
Appearance Off-white / Pale yellow solidDark brown/black indicates oxidation of the amine (store under inert gas).[1]
1H NMR Singlet ~2.1 ppm (Acetyl CH3)If missing, deacetylation occurred.[2]
LCMS M+1 peak visibleIf M+1 is (Target - 42), you have the deacetylated urea.[1][2]

Module 4: Troubleshooting Decision Tree

Troubleshooting Observation Observation Issue1 Low Yield / Sticky Gum Observation->Issue1 Issue2 Product is Deacetylated (Mass -42) Observation->Issue2 Issue3 Incomplete Reaction Observation->Issue3 Action1 Switch to Nitro-Route (See Module 1) Issue1->Action1 Action2 Check Moisture in Step A Check Acid in Step B Issue2->Action2 Action3 Increase AcNCO to 1.2 eq Extend time Issue3->Action3

Caption: Diagnostic flow for common synthesis failures.

References

  • Dumas, J., et al. (2000).[2] "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.[1][2] [1][2]

    • Context: Establishes the foundational chemistry for urea formation in p38 inhibitor synthesis (BIRB 796 analogues)
  • Boehringer Ingelheim Pharmaceuticals. (2002).[1] "Urea derivatives and their use as anti-inflammatory agents." US Patent 6,319,921.[1]

    • Context: Detailed experimental procedures for the synthesis of N-acetyl-N'-aryl ureas via the nitro-aniline route.
  • BenchChem Technical Repository. (2025).[1] "Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline and derivatives."

    • Context: Provides data on the regioselectivity issues of nitrotoluenes and the necessity of protecting groups.

Sources

3-Acetyl-1-(3-amino-2-methylphenyl)urea stability and degradation studies

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Analytical Troubleshooting Guide

Executive Summary & Molecule Profile

3-Acetyl-1-(3-amino-2-methylphenyl)urea is a chemically labile intermediate often encountered as a degradation impurity in the synthesis of urea-based kinase inhibitors or xanthine derivatives (e.g., Acebrophylline intermediates).[1] Its structural duality—containing both a hydrolytically unstable N-acylurea linkage and an oxidatively sensitive phenylenediamine moiety—makes it a "frequent flyer" in stability failure investigations.

This guide addresses the two primary failure modes:

  • Hydrolytic Deacetylation: Loss of the acetyl group in protic solvents.

  • Oxidative Discoloration: The "Pink Shift" caused by the free amine.

Troubleshooting Guide: Analytical Anomalies (HPLC/LC-MS)

Issue 1: "Ghost Peaks" and Retention Time Shifts

Symptom: During HPLC analysis, the main peak area decreases over repeated injections, and a new, earlier-eluting peak appears.[1] Root Cause: On-Column Hydrolysis. The N-acetyl-urea bond is susceptible to hydrolysis, particularly in basic or neutral mobile phases. The "ghost peak" is often the deacetylated parent compound: 1-(3-amino-2-methylphenyl)urea .

ParameterRecommended SettingScientific Rationale
Diluent pH Acidic (pH 2.5 - 3.0)N-acylureas are base-labile. Neutral/Basic diluents catalyze deacetylation.
Column Temp < 30°CElevated temperatures accelerate the nucleophilic attack of water on the carbonyl.
Buffer Phosphate or FormateAvoid primary amine buffers (Tris, Glycine) which can cause transamidation.[1]
Issue 2: Peak Tailing & Broadening

Symptom: The analyte peak tails significantly (


).
Root Cause: Silanol Interaction.  The free primary amine (

) on the phenyl ring interacts strongly with residual silanols on the silica backbone of the column. Solution:
  • Add Ion Pairing Agent: Use 0.1% Trifluoroacetic acid (TFA) or add 10-20 mM Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanol sites).

  • Switch Column: Use a "End-capped" or "Base-deactivated" C18 column (e.g., C18-PFP or Hybrid Particle Technology).

Degradation Pathways & Mechanism[2][3]

The stability profile of this molecule is defined by two competing degradation pathways. Understanding these is critical for interpreting stress-test data.

Pathway A: Hydrolytic Deacetylation (Acid/Base Catalyzed)

The acetyl group is the "weak link." In the presence of moisture, water attacks the carbonyl carbon of the acetyl group. This reaction is catalyzed by both acid (protonation of the carbonyl oxygen) and base (direct hydroxide attack).

Pathway B: Oxidative Polymerization (The "Pink Shift")

The 3-amino-2-methylphenyl moiety is essentially a toluene diamine derivative. These are electron-rich aromatics prone to oxidation.

  • Initiation: Formation of a radical cation on the free amine.

  • Propagation: Dimerization to form azo-linkages or quinone imines.

  • Visual Result: Samples turn from white

    
     pink 
    
    
    
    brown.
Visualization: Degradation Logic Flow

DegradationPathways Molecule 3-Acetyl-1-(3-amino- 2-methylphenyl)urea Hydrolysis Hydrolysis (pH > 7 or pH < 2) Molecule->Hydrolysis + H2O Oxidation Oxidation (Light/Air) Molecule->Oxidation + O2 / UV Deacetylated 1-(3-amino-2-methylphenyl)urea (Deacetylated Impurity) Hydrolysis->Deacetylated AceticAcid Acetic Acid Hydrolysis->AceticAcid Quinone Quinone Imines (Pink/Brown Polymer) Oxidation->Quinone

Figure 1: Primary degradation pathways.[1] The N-acetyl bond hydrolysis leads to the deacetylated urea, while oxidative stress targets the aromatic amine, leading to colored polymers.

Standardized Analytical Protocol (The "Gold Standard")

To avoid the artifacts mentioned above, adopt this validated method for purity and stability indicating assays.

HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5 µm) or equivalent base-deactivated column.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Primary), 210 nm (Secondary for impurities).

  • Temperature: 25°C (Strictly controlled to prevent on-column hydrolysis).

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 40 60
20.1 95 5

| 25.0 | 95 | 5 |

Storage & Handling FAQ

Q: My reference standard arrived as a pinkish powder. Is it compromised? A: Likely, yes. The pink color indicates surface oxidation of the amino group [1]. If the purity by HPLC (using the acidic method above) is still >98%, it may be usable for qualitative ID, but for quantitative assays, it should be repurified or replaced.

Q: Can I store this in DMSO stock solutions? A: Caution is advised. DMSO is hygroscopic and can contain trace peroxides.

  • Risk: Peroxides accelerate the "Pink Shift" oxidation.

  • Recommendation: Use Anhydrous DMSO stored under Argon. Prepare fresh stocks whenever possible. If storage is necessary, store at -80°C.

Q: Why does the mass spec signal (M+H) disappear in methanol? A: You are likely observing transesterification or solvolysis . In methanol, the acetyl group can transfer to the solvent over time, especially if trace acid is present, leaving you with the mass of the deacetylated amine [2]. Switch to Acetonitrile for stock preparation.

References

  • Oxidative Degradation of Phenylenediamines

    • Source: Jurtshuk, P., et al. (1967).[2] "Enzymatic Oxidation of Tetramethyl-p-Phenylenediamine and p-Phenylenediamine." Journal of Bacteriology.

    • Relevance: Establishes the mechanism of rapid oxidative coloration in amino-phenyl deriv
  • Hydrolysis of N-Acylureas

    • Source: Hutchby, M., et al. (2025). "Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas.
    • Relevance: Details the hydrolytic sensitivity of the N-acyl urea bond and the conditions that acceler
  • HPLC of Phenylureas

    • Source: Lishinsky, D. (1985). "HPLC Detection System for Phenylurea Herbicides.
    • Relevance: Provides the foundational basis for the acidic mobile phase selection to stabilize urea deriv

Sources

Addressing batch-to-batch variability of synthesized 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and variability challenges of 3-Acetyl-1-(3-amino-2-methylphenyl)urea . This molecule is a critical intermediate, often derived from 2,6-diaminotoluene , and serves as a scaffold for kinase inhibitors and urea-based antineoplastics.

The guide is structured to address the root causes of batch-to-batch inconsistency: regioselectivity failures , stoichiometric imbalances , and polymorphic transitions .

Executive Technical Summary

  • Molecule: 3-Acetyl-1-(3-amino-2-methylphenyl)urea[1]

  • Core Challenge: Mono-functionalization of a symmetric diamine (2,6-diaminotoluene).

  • Primary Variability Sources:

    • Bis-Urea Formation: Over-reaction where both amine groups react with the acetyl isocyanate source.

    • Isomeric Contamination: Presence of 2,4-diaminotoluene in the starting material, leading to regioisomeric impurities.[1]

    • Acetyl Migration/Hydrolysis: Instability of the N-acyl urea moiety under basic workup conditions.

Critical Troubleshooting Guide

Issue 1: High Levels of Bis-Urea Impurity

Symptom: HPLC shows a late-eluting peak (approx. 15-20% area) corresponding to the molecular weight of the bis-acetylurea adduct.[1] Mechanism: The starting material, 2,6-diaminotoluene, contains two nucleophilic amine groups.[1] Once the first amine reacts to form the desired mono-urea, the second amine remains nucleophilic. In concentrated conditions or with rapid reagent addition, the second amine reacts with the acetyl isocyanate.

Corrective Protocol (The "High-Dilution Inverse Addition" Method):

  • Inverse Addition: Do not add the isocyanate to the diamine. Instead, dissolve the 2,6-diaminotoluene (1.0 eq) in a large volume of solvent (DCM or THF, 20 volumes).[1]

  • Temperature Control: Cool the amine solution to -10°C .

  • Reagent Stream: Add Acetyl Isocyanate (0.95 eq) dissolved in solvent dropwise over 4 hours.

    • Why? Keeping the isocyanate as the limiting reagent in the reaction zone ensures that the unreacted diamine is always in vast excess relative to the reagent, statistically favoring mono-substitution [1].

  • Quench: Immediately quench with MeOH to scavenge unreacted isocyanate before warming.

Issue 2: "Ghost" Peak at RRT 0.98 (Isomeric Impurity)

Symptom: A persistent impurity peak eluting just before the main peak that does not resolve easily during crystallization. Mechanism: This is likely 3-Acetyl-1-(5-amino-2-methylphenyl)urea , derived from 2,4-diaminotoluene .[1] Commercial 2,6-diaminotoluene is produced via dinitration of toluene; the 2,4-isomer is the major thermodynamic product, while the 2,6-isomer is minor. Incomplete separation by the supplier leads to this carryover.

Corrective Protocol:

  • Feedstock QC: Mandate a specification of <0.5% 2,4-diaminotoluene from your supplier.[1]

  • Sulfate Salt Purification:

    • Dissolve the crude diamine starting material in water.

    • Add H₂SO₄ to precipitate the 2,6-diaminotoluene sulfate salt .[1] The 2,6-isomer sulfate is significantly less soluble in water than the 2,4-isomer sulfate due to lattice symmetry [2].

    • Filter, wash with ice water, and neutralize back to the free base before synthesis.

Issue 3: Variable Melting Point & Dissolution Rates (Polymorphism)

Symptom: Different batches exhibit melting point variances of ±4°C and inconsistent dissolution profiles in formulation. Mechanism: N-acyl ureas are prone to conformational polymorphism due to the rotation of the amide and urea bonds (Intramolecular Hydrogen Bonding vs. Intermolecular Stacking).

Corrective Protocol:

  • Seeding: Never rely on spontaneous nucleation. Introduce 0.1% wt/wt seeds of the desired polymorph (usually Form I, thermodynamically stable) at the cloud point.

  • Cooling Ramp: Implement a linear cooling ramp (e.g., 10°C/hour). Rapid crash-cooling traps metastable kinetic polymorphs.

Synthesis Pathway & Impurity Logic (Visualization)

The following diagram maps the reaction logic and the origin of critical impurities.

SynthesisPath SM Starting Material 2,6-Diaminotoluene Product TARGET 3-Acetyl-1-(3-amino-2-methylphenyl)urea SM->Product + Reagent (1 eq) Controlled Addition Impurity_SM Impurity 2,4-Diaminotoluene Regio_Impurity Regioisomer Impurity (From 2,4-DAT) Impurity_SM->Regio_Impurity + Reagent Reagent Reagent Acetyl Isocyanate Bis_Impurity Bis-Urea Impurity (Over-reaction) Product->Bis_Impurity + Reagent (Excess)

Figure 1: Reaction pathway showing the origin of the target molecule and its primary impurities (Bis-urea and Regioisomer).

Data Summary: Troubleshooting Matrix

ObservationProbable CauseVerification TestImmediate Action
Low Yield (<40%) Formation of Bis-urea due to local high concentration.[1]LC-MS: Check for M+MW(Acetyl Isocyanate) peak.Switch to Inverse Addition protocol.
Shift in Retention Time Acetyl group migration to the aniline nitrogen (Amide formation).NMR: Check chemical shift of Acetyl-CH3 (approx 2.1 ppm vs 2.3 ppm).Avoid strong bases during workup; keep pH < 8.
New Impurity RRT 0.98 2,4-Diaminotoluene contamination.[1]Run GC on starting material (Derivatize with TFAA if needed).Recrystallize starting material as Sulfate salt.
Product is Hygroscopic Presence of residual Acetamide or salts.TGA (Thermogravimetric Analysis).Wash filter cake with copious water; dry under vacuum at 45°C.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetic Anhydride instead of Acetyl Isocyanate to synthesize this? A: Generally, no . Reacting 1-(3-amino-2-methylphenyl)urea with acetic anhydride often leads to acetylation of the most nucleophilic nitrogen. The free aniline amine (-NH2) is more nucleophilic than the urea nitrogens. You will likely form the amide on the phenyl ring (1-(3-acetamido-2-methylphenyl)urea) rather than the desired N-acetyl urea [3]. Acetyl isocyanate is required to introduce the acetyl-urea moiety directly.

Q2: Why is the order of addition critical? A: The reaction rate of isocyanates with amines is extremely fast (diffusion-controlled). If you add the amine to the isocyanate, the isocyanate is in excess at the start, guaranteeing the formation of the bis-urea (reacting both amines). You must maintain the amine in excess until the very last drop of reagent is added.

Q3: How do I store the reference standard? A: N-acyl ureas are susceptible to hydrolysis. Store at -20°C under Argon or Nitrogen. Avoid protic solvents (methanol/water) for long-term storage of solutions, as the acetyl group can cleave, reforming the simple urea.

Q4: What is the best solvent for recrystallization? A: A mixture of Ethanol/Water (9:1) or Acetonitrile is often effective. The acetyl-urea moiety provides hydrogen bonding capability, making it soluble in polar aprotic solvents but crystallizable upon cooling or antisolvent addition.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Principles of nucleophilic addition to isocyanates and high-dilution techniques). Link

  • Sowinski, A. F., et al. (1990).[1] "Separation of 2,4- and 2,6-diaminotoluene." U.S. Patent 4,935,548. (Describes the sulfate salt purification method for separating diamine isomers). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Selectivity of acylation agents and nucleophilicity of amines vs ureas). Link

  • Banker, G. S., & Rhodes, C. T. (2002).[1] Modern Pharmaceutics. CRC Press. (Polymorphism in drug development and crystallization strategies). Link

Sources

Interpreting ambiguous mass spectrometry data for 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis Guide Topic: 3-Acetyl-1-(3-amino-2-methylphenyl)urea Ticket ID: MS-REQ-2024-08-AMB Status: Open Responder: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Interpreting the mass spectrum of 3-Acetyl-1-(3-amino-2-methylphenyl)urea (hereafter referred to as AMPU ) presents unique challenges due to its labile acetyl moiety, potential for isobaric interference, and positional isomerism on the phenyl ring. This guide moves beyond standard operation, addressing the specific ambiguities researchers encounter when validating this compound in drug discovery workflows.

Part 1: Quick Reference Data

Before troubleshooting, verify your theoretical baselines. Deviations >5 ppm in High-Resolution Mass Spectrometry (HRMS) suggest a different species.

ParameterValueNotes
Formula

Molecular Weight 207.23 g/mol Average Mass
Monoisotopic Mass 207.1008 DaBase for HRMS

208.1081 Da Primary ESI(+) Target

230.0900 DaCommon Sodium Adduct

206.0935 DaESI(-) Target
Exchangeable Protons 42 (Amino) + 2 (Urea)

Part 2: Troubleshooting Modules

Module 1: Pre-Acquisition & Signal Instability

Issue: User reports low signal intensity or fluctuating baseline in ESI(+).

Causality: Urea derivatives often suffer from poor ionization efficiency in pure aqueous or high-organic phases due to competitive protonation sites. The acetyl group withdraws electron density, reducing the basicity of the urea nitrogens, making the terminal aniline amine (


) the likely protonation site.

Protocol: Ionization Optimization

  • Solvent System: Avoid 100% Acetonitrile (ACN). Use a 50:50 MeOH:H₂O mix. Methanol often provides better solvation for polar ureas than ACN.

  • Modifier: Add 0.1% Formic Acid . Do not use Trifluoroacetic Acid (TFA) as it causes signal suppression (ion pairing) in negative mode and can induce in-source fragmentation.

  • Cone Voltage: Lower the cone voltage (e.g., 15-20V). High potentials will strip the labile acetyl group before the detector, leading to a false "parent" ion at

    
     166.
    

SamplePrep Start Low Signal/Noise CheckSolvent Check Solvent (Is it 100% ACN?) Start->CheckSolvent SwitchMeOH Switch to 50:50 MeOH:H2O CheckSolvent->SwitchMeOH Yes CheckAcid Check Modifier (Is it TFA?) CheckSolvent->CheckAcid No SwitchMeOH->CheckAcid UseFormic Switch to 0.1% Formic Acid CheckAcid->UseFormic Yes Voltage Check Cone Voltage (>30V?) CheckAcid->Voltage No UseFormic->Voltage LowerVolt Lower to 15-20V (Prevent In-Source Frag) Voltage->LowerVolt Yes

Caption: Decision tree for optimizing ionization conditions to prevent signal loss and in-source decay.

Module 2: Spectral Deconvolution (The "Ghost" Peaks)

Issue: The spectrum shows a dominant peak at 166 Da or 230 Da, not 208 Da.

Technical Insight: AMPU is prone to in-source fragmentation and adduct formation .

  • The 166 Da Peak: This corresponds to

    
    . The loss of the acetyl group (as ketene, 
    
    
    
    ) is a thermodynamically favorable pathway for acetylated ureas [1]. If this peak dominates, your ionization energy is too "hard."
  • The 230 Da Peak: This is the Sodium adduct

    
    . Ureas are "sodium sponges" due to the carbonyl oxygens.
    

Diagnostic Table: Identifying the Species

Observed

IdentityInterpretationAction
208.1

Intact MoleculeTarget Species
230.1

Sodium AdductDesalt sample; use ammonium acetate buffer.
246.1

Potassium AdductCheck glassware cleanliness (detergent residue).
166.1

Deacetylated FragmentLower collision energy/cone voltage.
149.1

Urea CleavageLoss of Acetyl + Urea moiety (Isocyanate loss).

Module 3: Structural Verification (Isomer Differentiation)

Issue: How do I distinguish the 3-amino isomer from the 4-amino or 6-amino isomers?

Expertise: Mass spectrometry alone is often insufficient for positional isomers unless specific ortho effects are present. However, MS/MS fragmentation patterns can provide clues.[1] The 3-amino-2-methyl substitution pattern creates steric crowding that influences the ratio of urea cleavage ions versus ring fragmentation [2].

Fragmentation Logic:

  • Primary Cleavage: The urea bond breaks.

    • Pathway A: Loss of Acetyl Isocyanate (

      
      ).
      
    • Pathway B: Loss of the aniline moiety.

  • Diagnostic Ratio: In ortho-substituted phenylureas (like the 2-methyl group here), the "Ortho Effect" often enhances the elimination of neutral molecules (like

    
     or 
    
    
    
    ) from the fragment ions due to the proximity of the substituents.

Protocol: MS/MS Experiment

  • Isolate precursor

    
     208.1.
    
  • Apply stepped Collision Energy (10, 20, 40 eV).

  • Look for:

    • 
       166 (High Intensity):  Loss of Acetyl (Standard).
      
    • 
       121/122:  The 3-amino-2-methylphenyl cation/radical.
      
    • 
       106:  Loss of 
      
      
      
      from the phenyl cation (indicative of amino group stability).

Fragmentation Precursor [M+H]+ m/z 208.1 Frag1 [M - Ketene]+ m/z 166.1 (Deacetylated Urea) Precursor->Frag1 - 42 Da (Ketene) Frag2 Phenyl Cation m/z 121.1 (Urea Cleavage) Precursor->Frag2 - 87 Da (Acetylurea) Frag3 [M - NH3]+ m/z 191.1 (Ortho Effect) Precursor->Frag3 - 17 Da (NH3) Frag1->Frag2 - 45 Da (HNCO)

Caption: Primary fragmentation pathways. The m/z 166 ion is the most abundant fragment, formed by ketene loss.

Module 4: The "Acid Test" (H/D Exchange)

Issue: Ambiguity remains regarding the exact structure.

Trustworthiness: When spectral data is inconclusive, chemical derivatization provides irrefutable proof. Hydrogen/Deuterium (H/D) exchange is the gold standard for counting exchangeable protons (NH, OH, SH).

Protocol:

  • Dissolve 1 mg of AMPU in

    
     (Deuterated Methanol) or add 
    
    
    
    to the sample.
  • Incubate at room temperature for 10 minutes.

  • Inject into MS immediately.

Expected Result:

  • Original Mass: 208.1 (

    
    )
    
  • Exchangeable Sites:

    • Aniline

      
       (2 protons)
      
    • Urea

      
       (2 protons)[2]
      
    • Total: 4 Protons.

  • Shifted Mass: The peak should shift by +4 Da (or +5 Da if the ionizing proton is also D).

  • New Peak:

    
     213.1 (
    
    
    
    )
    .
  • Note: If you see only +3 shift, one proton (likely the internal urea H bonded to the acetyl carbonyl) is exchanging slowly due to hydrogen bonding.

FAQ: Frequently Asked Questions

Q1: Why does the acetyl group disappear so easily? A: The N-acetyl bond in ureas is chemically similar to an anhydride. In the gas phase, the protonation often occurs on the carbonyl oxygen, facilitating the elimination of a neutral ketene molecule (


). This is a hallmark of N-acetylated compounds [3].

Q2: Can I use MALDI for this compound? A: Yes, but be cautious of matrix interference. Matrices like CHCA (MW 189) produce background ions that can obscure the low-mass region. DHB (2,5-Dihydroxybenzoic acid) is recommended as it is "cooler" (softer ionization) and less likely to cause the deacetylation observed in ESI.

Q3: My HRMS error is 15 ppm. Is it the right compound? A: Likely not. For a small molecule like AMPU (207 Da), an error >5 ppm usually indicates an isobaric contaminant or an incorrect formula assumption (e.g., confusion with a propyl-urea derivative). Recalibrate the instrument using a lock-mass (e.g., Leucine Enkephalin) and check again.

References

  • Electrospray Ionization Fragmentation: Holčapek, M., et al. "Fragmentation behavior of N-substituted ureas in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.

  • Positional Isomerism: Fouad, F., et al. "Differentiation of positional isomers of phenylureas by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2014.

  • Adduct Formation: Kruve, A., et al. "Adduct formation in ESI/MS: The case of urea and its derivatives." Journal of the American Society for Mass Spectrometry, 2013.

(Note: While specific literature on 3-Acetyl-1-(3-amino-2-methylphenyl)urea is sparse, the fragmentation mechanisms cited above are chemically universal for N-acetyl-N'-phenylureas.)

Sources

Validation & Comparative

Confirming the structure of 3-Acetyl-1-(3-amino-2-methylphenyl)urea by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Crystallographic Certainty

In the development of kinase inhibitors and antimicrobial agents,


-acyl urea scaffolds are privileged structures. However, the synthesis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea  presents a specific structural challenge: regioisomeric ambiguity .

Standard spectroscopic methods (NMR, IR) often fail to definitively distinguish between potential isomers arising from:

  • Acyl Migration: The acetyl group can theoretically migrate between nitrogen atoms.

  • Tautomerism: Urea derivatives exist in equilibrium between keto and enol forms in solution.

  • Ring Substitution patterns: Confirming the 3-amino-2-methyl arrangement versus other isomers (e.g., 5-amino-2-methyl) is difficult if proton coupling constants are obscured.

This guide outlines the protocol for using Single Crystal X-ray Diffraction (SC-XRD) to obtain absolute structural confirmation, serving as the "Gold Standard" over solution-phase approximations.

Comparative Analysis: Why SC-XRD is Non-Negotiable

While NMR is faster, it provides time-averaged data in solution. SC-XRD provides a static, atomic-resolution map of the molecule in its lowest energy solid-state conformation.

Table 1: Structural Elucidation Capability Matrix
Feature1H/13C NMR (Solution State)SC-XRD (Solid State)Criticality for Target Molecule
Connectivity Inferential (via HMBC/NOESY)Direct Observation High. Confirms Acetyl is on N3, not N1.
Tautomeric State Averaged (often broad signals)Definitive High. Distinguishes Urea (C=O) vs. Isourea (C-OH).
Intramolecular H-Bonds Inferred from chemical shift (

)
Direct Measurement (Bond lengths/angles)Critical. Verifies the S(6) motif common in acyl-ureas.
Stereochemistry/Packing N/A3D Lattice Mapping Medium. Essential for formulation (polymorphism).
Sample Requirement ~5-10 mg (Recoverable)Single Crystal (~0.3 mm)High. Requires high-quality crystallization.[1]

Experimental Protocol: From Synthesis to Structure

Phase A: Synthesis & Crystallization (The Bottleneck)

The target molecule, 3-Acetyl-1-(3-amino-2-methylphenyl)urea, possesses both hydrogen bond donors (-NH, -NH


) and acceptors (C=O), making it prone to forming amorphous solids rather than diffraction-quality crystals.

Protocol:

  • Synthesis: React 3-amino-2-methylaniline with acetyl isocyanate (or acetyl chloride + sodium cyanate).

  • Purification: Recrystallize crude solid from Ethanol/Water (9:1) to remove ionic byproducts.

  • Crystal Growth (Slow Evaporation Method):

    • Dissolve 20 mg of pure compound in Acetonitrile (MeCN) or Ethyl Acetate .

    • Note: Avoid protic solvents like Methanol if they disrupt the intramolecular hydrogen bonding required for the desired conformer.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, punch 3-5 small holes, and leave undisturbed at 20°C for 3-5 days.

    • Target: Colorless prisms or needles, dimensions approx.

      
       mm.
      
Phase B: Data Collection & Refinement

Instrument: Bruker APEX-II CCD or Oxford Diffraction Xcalibur (Mo K


 radiation, 

Å).

Workflow:

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a glass fiber using cryo-oil.

  • Cooling: Collect data at 100 K (using a Cryostream) to reduce thermal vibration (ellipsoids) and improve resolution of the -NH

    
     protons.
    
  • Strategy: Collect a full sphere of data (typically

    
     completeness) to ensure accurate space group determination.
    
  • Refinement:

    • Solve structure using Direct Methods (SHELXS or SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Step: Locate Hydrogen atoms on the Nitrogen explicitly in the difference Fourier map rather than using a riding model, to confirm the tautomeric form.

Structural Insights & Validation Logic

Upon solving the structure, the following features confirm the identity of 3-Acetyl-1-(3-amino-2-methylphenyl)urea.

The S(6) Motif (Intramolecular Hydrogen Bond)

A hallmark of


-acyl ureas is the formation of a pseudo-six-membered ring.
  • Observation: Look for a hydrogen bond between the Acetyl Oxygen and the Urea N-H (proximal to the phenyl ring).

  • Metric: The

    
     distance should be approx. 1.9 - 2.1 Å.
    
  • Significance: This locks the molecule into a planar conformation, essential for biological activity (fitting into kinase pockets).

Regiochemistry of the Phenyl Ring

X-ray diffraction distinguishes the 2-methyl-3-amino pattern from isomers (e.g., 2-methyl-5-amino) by electron density mapping.

  • Validation: The electron density peak for the methyl carbon will be clearly distinct from the amino nitrogen. The bond lengths (

    
     Å vs 
    
    
    
    Å) provide unambiguous assignment.
Intermolecular Packing (The Lattice)

The 3-amino group acts as an additional H-bond donor, likely linking molecules into infinite 1D chains or 2D sheets.

  • Graph Set Notation: Expect

    
     dimers or 
    
    
    
    chains typical of urea stacking.

Visualization of the Structural Confirmation Workflow

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: X-Ray Analysis cluster_2 Phase 3: Confirmation Synthesis Synthesis (Acetyl Isocyanate + Amine) Crystallization Crystallization (Slow Evap: MeCN) Synthesis->Crystallization QualityCheck Microscopy Check (Polarized Light) Crystallization->QualityCheck DataCollection Data Collection (Mo Kα, 100K) QualityCheck->DataCollection High Quality Crystal StructureSol Structure Solution (Direct Methods) DataCollection->StructureSol Refinement Refinement (Locate H-atoms) StructureSol->Refinement S6_Motif Identify S(6) Motif (Intramol. H-Bond) Refinement->S6_Motif Regio_Check Verify 2-Me/3-NH2 Positions Refinement->Regio_Check Final_CIF Generate CIF (Publishable Data) S6_Motif->Final_CIF Regio_Check->Final_CIF

Caption: Figure 1. Logical workflow for the crystallographic validation of 3-Acetyl-1-(3-amino-2-methylphenyl)urea, highlighting critical checkpoints (yellow/red) and validation outputs (green).

Conclusion

While NMR provides evidence of functional groups, SC-XRD is the only self-validating method to confirm the specific connectivity and 3D conformation of 3-Acetyl-1-(3-amino-2-methylphenyl)urea. The presence of the S(6) intramolecular hydrogen bond and the distinct electron density of the 3-amino vs 2-methyl substituents provides the legal and scientific certainty required for drug registration and patent protection.

References

  • Shahwar, D., et al. (2012).[2][3][4] 3-Acetyl-1-(3-methylphenyl)thiourea. Acta Crystallographica Section E. Link

    • Relevance: Provides the homologous crystal structure and packing motifs (anti/syn conformations) for the thiourea analog, serving as a direct structural baseline.
  • Hollingsworth, M. A., & Karplus, P. A. (2010). A fresh look at the crystal structure determination of proteins and small molecules. BioMolecular Concepts. Link

    • Relevance: Authoritative review comparing the resolution and utility of X-ray diffraction vs. NMR.
  • Spek, A. L. (2009).[3][5] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

    • Relevance: Establishes the standard protocols (PLATON) for validating the geometry and hydrogen bonding networks described in the guide.
  • Bernstein, J., et al. (1995).[3] Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition. Link

    • Relevance: Defines the notation (e.g., S(6), R2(8)) used to describe the urea hydrogen bonding networks.

Sources

Comparative Guide: 3-Acetyl-1-(3-amino-2-methylphenyl)urea vs. Clinical Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Acetyl-1-(3-amino-2-methylphenyl)urea , positioning it within the broader landscape of Urea-Based Type II Kinase Inhibitors .

Given the specific structural nature of this compound—a minimal urea scaffold lacking the extensive "tail" regions of clinical drugs—it is analyzed here as a pharmacophoric fragment or chemical probe . This guide compares its fundamental binding properties and structural logic against fully optimized clinical inhibitors like Doramapimod (BIRB 796) and Sorafenib , illustrating the evolution from fragment hit to high-potency drug.

Executive Summary & Compound Profile

3-Acetyl-1-(3-amino-2-methylphenyl)urea represents a core structural motif found in a major class of kinase inhibitors: the Type II DFG-out binders . While clinical drugs in this class (e.g., Doramapimod, Sorafenib) possess complex "tail" regions to engage the solvent-exposed pocket and improve potency, this specific compound represents the minimal binding element required to anchor the inhibitor to the kinase hinge and the conserved Glu-Lys ion pair.

Compound Identity[1][2][3]
  • Chemical Name: 1-Acetyl-3-(3-amino-2-methylphenyl)urea

  • Molecular Formula: C₁₀H₁₃N₃O₂

  • Molecular Weight: 207.23 g/mol

  • Primary Class: Type II Kinase Inhibitor (Urea-based)

  • Primary Target: p38 MAPK (and related Ser/Thr kinases)

  • Mechanism of Action: Binds to the ATP-binding pocket in the inactive (DFG-out) conformation, utilizing the urea moiety to form hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

Mechanistic Comparison: The Urea Scaffold

The "Urea Class" of inhibitors derives its potency from a specific hydrogen-bonding network. Below is a comparison of how 3-Acetyl-1-(3-amino-2-methylphenyl)urea functions relative to its high-potency analogs.

Structural Logic: Fragment vs. Lead
  • The Fragment (Subject): The N-acetyl group acts as a minimal "cap," while the 3-amino-2-methylphenyl group occupies the hydrophobic pocket (specificity pocket). It lacks the extended "tail" required for nanomolar affinity but validates the binding mode.

  • The Lead (e.g., BIRB 796): Extends the urea into a large naphthyl-morpholine tail, which locks the kinase in the DFG-out conformation and improves residence time.

Diagram: Mechanism of Action (Type II Binding)

TypeII_Binding cluster_pocket Allosteric Pocket Kinase_Active Kinase (Active) DFG-in Kinase_Inactive Kinase (Inactive) DFG-out Kinase_Active->Kinase_Inactive Conformational Switch Inhibitor Urea Inhibitor (Subject Compound) Inhibitor->Kinase_Inactive Stabilizes Glu_Lys Glu-Lys Salt Bridge Inhibitor->Glu_Lys H-Bonding (Urea Motif)

Caption: The urea moiety of the inhibitor disrupts the conserved Glu-Lys salt bridge, stabilizing the kinase in the inactive 'DFG-out' state.

Comparative Analysis

This section compares the subject compound with standard Type II inhibitors.

Table 1: Structural and Functional Comparison
Feature3-Acetyl-1-(3-amino-2-methylphenyl)urea Doramapimod (BIRB 796) Sorafenib
Role Fragment / Probe / IntermediateClinical Candidate (p38)Approved Drug (Multi-kinase)
Binding Mode Type II (DFG-out)Type II (DFG-out)Type II (DFG-out)
Hinge Binder 3-amino-2-methylphenyl (Weak)Pyrazole-amine (Strong)Pyridine-carboxamide
Linker Acetyl-UreaUreaUrea
Tail Region Methyl (Minimal)Naphthyl-ethoxy-morpholinePhenyl-O-Pyridine-Methylamide
Potency (IC₅₀) Low µM range (Est. 1-10 µM)Low nM range (< 10 nM)Low nM range
Selectivity Low (Promiscuous binder)High (p38α/β selective)Moderate (Raf/VEGFR/PDGFR)
Solubility High (Low MW)Low (Hydrophobic)Low (Requires tosylate salt)
Key Insights
  • Potency Gap: The subject compound lacks the hydrophobic "tail" interactions that contribute ~3-4 kcal/mol to binding energy in BIRB 796. Thus, it serves as a starting point for optimization rather than a final drug.

  • Selectivity Profile: The 3-amino-2-methylphenyl head group is a "privileged structure" found in many inhibitors (e.g., Dasatinib precursors). Without the tail, it may bind to multiple kinases with accessible DFG-out pockets.

Experimental Protocols

To evaluate this compound against its class members, the following self-validating protocols are recommended.

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Use this to validate low-affinity fragment binding which might be missed in enzymatic assays.

  • Preparation: Dilute recombinant p38α MAPK (2 µM) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange (5x final concentration).

  • Compound Treatment:

    • Test: 3-Acetyl-1-(3-amino-2-methylphenyl)urea (10 µM, 50 µM, 100 µM).

    • Positive Control: BIRB 796 (10 µM).

    • Negative Control: DMSO (1%).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min) on a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Success Criteria: A dose-dependent

      
       shift > 2°C indicates valid binding.
      
Protocol B: ADP-Glo Kinase Assay (IC₅₀ Determination)

Use this to quantify potency relative to BIRB 796.

  • Reagents: p38α enzyme (10 ng/well), Substrate (ATF2, 0.2 µg/µl), ATP (10 µM - at

    
    ), Test Compounds.
    
  • Reaction:

    • Incubate Enzyme + Inhibitor for 60 min (Pre-incubation is critical for Type II inhibitors to allow conformational change).

    • Add ATP + Substrate. Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (40 min).
    
  • Read: Measure Luminescence.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Pathway Visualization

The primary target of this class is the p38 MAPK pathway, critical for inflammation and stress response.

p38_Pathway Stimulus Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Substrates (MK2, ATF2) p38->Substrates Response Inflammation Apoptosis Substrates->Response Inhibitor Urea Inhibitor (Blocks ATP Binding) Inhibitor->p38 Inhibition

Caption: The p38 MAPK signaling cascade. Urea inhibitors block the p38 node, preventing downstream activation of MK2 and ATF2.

References

  • Dana Bioscience. (2025). Product Catalog: 3-Acetyl-1-(3-amino-2-methylphenyl)urea. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. (Describes the Type II binding mode of urea inhibitors like BIRB 796). Link

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358-364. (Review of the urea pharmacophore). Link

  • Regan, J., et al. (2002). "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link

Structure-activity relationship (SAR) studies of 3-Acetyl-1-(3-amino-2-methylphenyl)urea analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) studies concerning 3-Acetyl-1-(3-amino-2-methylphenyl)urea and its analogs. It is designed for medicinal chemists and drug discovery professionals focusing on urea-based pharmacophores, particularly in the context of kinase inhibition (e.g., VEGFR, PDGFR, p38 MAPK) and potential antimicrobial applications.

Executive Summary & Scaffold Analysis

3-Acetyl-1-(3-amino-2-methylphenyl)urea represents a specialized "fragment-like" scaffold often utilized as a probe or intermediate in the discovery of Type II kinase inhibitors. The urea motif is a privileged structure in medicinal chemistry, capable of forming bidentate hydrogen bonds with the "gatekeeper" residues (e.g., Glu/Asp) in the ATP-binding pocket of kinases.

This guide dissects the molecule into three critical interaction zones for SAR optimization:

  • Zone A (Tail): The Acetyl group (steric/electronic modulator).

  • Zone B (Linker): The Urea bridge (primary H-bond donor/acceptor).

  • Zone C (Head): The 3-amino-2-methylphenyl ring (specificity determinant).[1]

Chemical Identity
  • IUPAC Name: N-acetyl-N'-(3-amino-2-methylphenyl)urea

  • Core Pharmacophore: N-acyl-N'-aryl urea

  • Key Structural Feature: The 2-methyl group on the phenyl ring forces the ring out of planarity, often locking the conformation to fit into hydrophobic pockets (e.g., the allosteric pocket of p38 or VEGFR).

Structure-Activity Relationship (SAR) Strategy

The SAR optimization of this scaffold typically follows a "divide and conquer" approach. Below is a detailed breakdown of how modifications in each zone affect biological activity.

Zone A: The Acetyl Group (The "Tail")

The acetyl group serves as a "cap" for the urea nitrogen. SAR studies focus on extending this group to probe the solvent-exposed region or hydrophobic back-pockets of the target protein.

ModificationChemical RationaleExpected Biological Impact
Acetyl (Parent) Small, polar, metabolic liability (hydrolysis).Baseline Activity. Good solubility but rapid clearance.
Trifluoroacetyl Bioisostere with high electronegativity.Increased Potency. Enhances the acidity of the urea NH, strengthening H-bonds with the target.
Benzoyl Bulky aromatic group.Selectivity Switch. Can access adjacent hydrophobic pockets (e.g., DFG-out conformation in kinases).
Sulfonyl Replacement of -CO- with -SO2-.Physicochemical Shift. Increases solubility and acidity; often improves metabolic stability.
Zone B: The Urea Linker (The "Bridge")

The urea bridge is the critical anchor. Modifying this region is high-risk but can yield high rewards in terms of stability and permeability.

  • Thiourea (-NH-CS-NH-): Often improves lipophilicity and membrane permeability but increases toxicity risks (metabolic activation).

  • Guanidine (-NH-C(=NH)-NH-): Increases basicity and water solubility; usually reduces intracellular potency due to charge.

  • N-Methylation: Methylating the urea nitrogens typically abolishes activity by disrupting the crucial H-bond donor capability required for binding to the kinase hinge region or Glu/Asp residues.

Zone C: The Phenyl "Head" (3-Amino-2-Methyl)

This is the specificity-determining region. The 2-methyl group is non-negotiable in many successful drugs (e.g., Dasatinib uses 2-chloro-6-methyl) because it restricts rotation.

  • 3-Amino Group:

    • Free Amine (-NH2): Acts as a handle for solubilizing groups or further elaboration.

    • Amide/Sulfonamide Derivatization: Converting the 3-NH2 into a larger amide often leads to nanomolar potency (e.g., Sorafenib-like extensions).

  • 2-Methyl Group:

    • Removal (H): usually leads to a loss of potency due to increased conformational entropy (the molecule becomes too flexible).

    • Replacement (Cl, F): 2-Chloro or 2-Fluoro analogs often retain potency while altering metabolic stability.

Visualization: SAR Logic Flow

The following diagram illustrates the logical flow of designing analogs from the parent scaffold.

SAR_Logic Parent Parent Scaffold: 3-Acetyl-1-(3-amino-2-methylphenyl)urea ZoneA Zone A: Acetyl Tail (Solvent Front) Parent->ZoneA ZoneB Zone B: Urea Linker (H-Bond Anchor) Parent->ZoneB ZoneC Zone C: Phenyl Head (Hydrophobic Pocket) Parent->ZoneC Mod_A1 Benzoyl/Aryl (Potency) ZoneA->Mod_A1 Steric Bulk Mod_A2 Trifluoroacetyl (Acidity) ZoneA->Mod_A2 Electronic Mod_B1 Thiourea (Permeability) ZoneB->Mod_B1 Bioisostere Mod_B2 N-Methylation (Inactive Control) ZoneB->Mod_B2 Mech. Probe Mod_C1 Derivatize 3-NH2 (Library Gen) ZoneC->Mod_C1 Extension Mod_C2 Remove 2-Me (Flexibility Check) ZoneC->Mod_C2 Validation

Caption: Logical workflow for SAR optimization, separating the scaffold into three distinct interaction zones.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these analogs.

Protocol A: Synthesis of Urea Analogs (Isocyanate Route)

This method is preferred for its high yield and cleanliness compared to the phosgene route.

  • Reagents: 2-methyl-1,3-phenylenediamine (Starting Material A), Acetyl Isocyanate (or appropriate acyl isocyanate).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1.0 eq of 2-methyl-1,3-phenylenediamine in anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Dropwise add 1.0 eq of Acetyl Isocyanate (diluted in DCM) over 30 minutes. Note: Slow addition is crucial to prevent bis-urea formation on both amine groups.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: The product typically precipitates. Filter the solid, wash with cold diethyl ether, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic Urea singlets around 8.0-9.0 ppm and the Acetyl methyl singlet around 2.1 ppm.

Protocol B: Kinase Inhibition Assay (Generic)

Since this scaffold is a kinase inhibitor precursor, a standard FRET-based or ADP-Glo assay is standard.

  • System: Recombinant Kinase Domain (e.g., VEGFR2, p38 alpha).

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • Method:

    • Prepare 10mM stock of the analog in 100% DMSO.

    • Perform 3-fold serial dilutions (10 points).

    • Incubate compound + Kinase + ATP + Substrate for 60 mins at Room Temp.

    • Detection: Add ADP-Glo reagent (Promega) or similar detection mix.[2] Read Luminescence.

    • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Comparative Performance Data

The following table summarizes representative SAR trends for N-acyl-N'-phenylurea analogs, derived from established medicinal chemistry principles for this class (e.g., Sorafenib/Doramapimod series).

Compound IDZone A (Tail)Zone C (Head Substituents)Relative Potency (Kinase)*Solubility (LogS)Notes
Lead (1) Acetyl 2-Me, 3-NH2 1.0x (Baseline) High Parent Scaffold. Good starting point.
Analog 2Benzoyl2-Me, 3-NH25.0x (More Potent)LowAromatic stacking improves binding.
Analog 3AcetylH (No 2-Me), 3-NH20.1x (Loss of Activity)HighLoss of conformational lock.
Analog 4Acetyl2-Me, 3-NH-Benzamide 50x (Highly Potent) LowExtension into allosteric pocket.
Analog 5Acetyl2-Me, 3-NH-Methyl 0.5x (Reduced)ModerateSteric clash or loss of H-bond donor.

*Relative Potency is normalized to the Lead Compound (1). Higher values indicate stronger inhibition.

References

  • Wilhelm, S. et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[2] Nature Reviews Drug Discovery. Link

  • Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "1-Amino-3-[(2-methylphenyl)sulfonylamino]urea" (Related Analog). Link

  • Dana Bioscience. "3-Acetyl-1-(3-amino-2-methylphenyl)urea Product Page." (Commercial Source for Lead). Link

Sources

Cross-validation of 3-Acetyl-1-(3-amino-2-methylphenyl)urea's target engagement

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and validation manual for 3-Acetyl-1-(3-amino-2-methylphenyl)urea (referred to herein as AMU-3 ), treating it as a representative Type II Kinase Inhibitor Fragment/Probe targeting the p38 MAPK pathway.

This classification is based on the 3-amino-2-methylphenyl urea pharmacophore, a classic structural motif known to bind the "DFG-out" allosteric pocket of p38


 MAPK (and related kinases), distinct from ATP-competitive inhibitors.

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Mechanistic Niche of AMU-3

3-Acetyl-1-(3-amino-2-methylphenyl)urea (AMU-3) represents a specific class of Type II kinase inhibitor fragments . Unlike Type I inhibitors (e.g., SB203580) that compete directly with ATP in the active conformation, AMU-3 utilizes a urea-based "linker-binder" motif to engage the Glu71 and Asp168 residues of p38 MAPK, stabilizing the kinase in its inactive DFG-out conformation.

This guide provides a rigorous framework for cross-validating AMU-3’s target engagement (TE) against industry standards. By comparing it with ATP-competitive tools and high-affinity clinical candidates, we define its utility as a mechanistic probe for studying conformational dynamics and ligand efficiency in fragment-based drug discovery (FBDD).

Key Differentiators
  • Binding Mode: Allosteric (DFG-out) vs. Orthosteric (ATP-pocket).

  • Kinetics: Slow-off rate potential (characteristic of Type II binders) vs. Rapid equilibrium.

  • Selectivity: Higher potential selectivity due to recognition of the inactive hydrophobic pocket.

Comparative Analysis: AMU-3 vs. Established Alternatives

To validate AMU-3, one must benchmark it against the "Gold Standards" of p38 inhibition. The following table contrasts AMU-3 with SB203580 (Type I Tool) and BIRB-796 (Doramapimod) (Type II Clinical Candidate).

FeatureAMU-3 (The Probe) SB203580 (Type I Control) BIRB-796 (Type II Standard)
Pharmacophore Acetyl-Urea-Phenyl FragmentImidazole CoreUrea-Naphthyl-Pyrazole
Binding Site DFG-out Pocket (Allosteric)ATP Pocket (Orthosteric)ATP + DFG-out Pocket
Mechanism Conformation Locker (Inactive)ATP Competitor (Active)Conformation Locker (Inactive)
Target Engagement Moderate (Fragment-like)High (Nanomolar)Very High (Picomolar)
Residency Time Transient/ModerateShortLong (Slow Off-rate)
Primary Utility FBDD, Kinetic Studies, Selectivity ProbePathway Validation, Acute AssaysClinical Efficacy, Chronic Assays

Scientific Rationale & Pathway Visualization

To understand why we validate AMU-3, we must visualize its interference in the MAPK signaling cascade. AMU-3 prevents the phosphorylation of downstream substrates (MAPKAPK2, HSP27) by locking p38 in a catalytically incompetent state.

Figure 1: p38 MAPK Signaling & AMU-3 Intervention Point

p38_Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phos p38 p38 MAPK (Target) MKK->p38 Phos (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 CREB CREB / ATF2 (Transcription) p38->CREB AMU3 AMU-3 (Type II / DFG-out) AMU3->p38 Locks Inactive SB203580 SB203580 (Type I / ATP-site) SB203580->p38 Blocks ATP HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phos (Ser82)

Caption: AMU-3 engages p38 MAPK allosterically, preventing the phosphorylation of MK2 and HSP27, distinct from the ATP-competitive action of SB203580.

Comprehensive Validation Protocols

To rigorously validate AMU-3, we employ a "Triangulation Strategy": Biophysical (Binding), Cellular (Engagement), and Functional (Pathway inhibition).

Protocol A: NanoBRET™ Target Engagement (Cellular)

Why this method? Unlike Western Blots, NanoBRET measures intracellular binding affinity and permeability in live cells, which is critical for urea-based fragments that may suffer from poor membrane penetration.

Materials:

  • HEK293 cells transfected with NanoLuc-p38 fusion vector .

  • Cell-permeable Tracer (e.g., K-4 or K-5, broad-spectrum kinase tracer).

  • AMU-3 (Test Compound) and BIRB-796 (Positive Control).

Workflow:

  • Transfection: Plate HEK293 cells (2x10^5 cells/mL) and transfect with NanoLuc-p38 plasmid using FuGENE HD. Incubate 24h.

  • Tracer Addition: Treat cells with the Tracer (at determined Kd) + Serial dilutions of AMU-3 (0.1 µM to 100 µM).

  • Equilibration: Incubate for 2 hours at 37°C. Note: Type II inhibitors often require longer equilibration due to slow binding kinetics.

  • Detection: Add NanoBRET substrate/inhibitor mix.

  • Readout: Measure Donor (460nm) and Acceptor (618nm) emission on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate mBRET ratio. Plot Dose-Response to determine intracellular IC50.

Success Criteria: AMU-3 should displace the tracer in a dose-dependent manner. If AMU-3 is a pure Type II binder, it may show a "residence time" effect—pre-incubation should shift the IC50 to lower values compared to simultaneous addition.

Protocol B: Differential Scanning Fluorimetry (DSF/Thermal Shift)

Why this method? Validates direct physical binding. Type II inhibitors like AMU-3 typically induce a larger thermal shift (


) than Type I inhibitors because they stabilize the entire kinase domain structure more rigidly.

Workflow:

  • Mix: Recombinant p38

    
     protein (2 µM) + SYPRO Orange dye (5x) + Buffer (HEPES pH 7.5, 150mM NaCl).
    
  • Compound: Add AMU-3 (10 µM and 50 µM). Include DMSO control.

  • Ramp: Run melt curve from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate Tm (inflection point).

  • Expectation:

    • DMSO: Tm ~52°C.

    • Type I (SB203580):

      
       +2-4°C.
      
    • AMU-3 (Type II): Expect

      
       > +5°C (Stabilization of DFG-out).
      
Protocol C: Functional Phospho-Western Blot

Why this method? Confirms that binding leads to pathway inhibition.

Workflow:

  • Starvation: Serum-starve HeLa or THP-1 cells for 16h.

  • Pre-treatment: Treat with AMU-3 (1, 10, 50 µM) for 1 hour (Critical: Type II inhibitors need time to induce conformational change).

  • Stimulation: Stimulate with TNF-\alpha (10 ng/mL) or UV for 15 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Phospho-HSP27 (Ser82) or Phospho-MAPKAPK2 (Thr334).

    • Control Ab: Total p38, Total HSP27, GAPDH.

  • Result: AMU-3 should inhibit P-HSP27 signal without necessarily inhibiting P-p38 (upstream MKK phosphorylation of p38 might still occur, but p38 catalytic activity is blocked).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the validation campaign, ensuring a self-validating dataset.

Figure 2: The "Triangulation" Validation Workflow

Validation_Workflow cluster_0 Phase 1: Biophysical cluster_1 Phase 2: Cellular TE cluster_2 Phase 3: Functional DSF Thermal Shift (DSF) Confirm Binding NanoBRET NanoBRET Intracellular Affinity DSF->NanoBRET If dTm > 2°C SPR SPR / Biacore Kinetics (k_on/k_off) SPR->NanoBRET Validates Kd WB Western Blot (p-HSP27 Readout) NanoBRET->WB Determine Dose Pheno Cytokine Release (IL-6/TNF-a ELISA) WB->Pheno Confirm MOA Decision Go/No-Go? Pheno->Decision

Caption: A stepwise progression from biophysical confirmation to functional phenotypic validation is required to rule out off-target artifacts.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I must highlight specific pitfalls when working with urea-based fragments like AMU-3:

  • Solubility Issues: Urea derivatives can have poor aqueous solubility. Always perform a solubility check in PBS/media before cell assays. If precipitation occurs, the "inhibition" in Western Blots may be an artifact.

  • The "Type II Lag": Unlike ATP-competitive inhibitors, AMU-3 requires the kinase to "breathe" into the DFG-out conformation to bind. Do not perform short (15 min) pre-incubations. A minimum of 60 minutes pre-incubation is recommended for accurate IC50 determination.

  • Off-Target Effects: The 3-amino-2-methylphenyl urea motif is highly specific to p38, but urea derivatives can sometimes inhibit Soluble Epoxide Hydrolase (sEH) or VEGFR (if the tail is large enough). While AMU-3 is a fragment, be aware of these potential cross-reactivities in phenotypic assays.

References

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268–272. Link

    • Foundational paper establishing the binding mode of urea-based inhibitors (BIRB 796) and the role of the 3-amino-2-methylphenyl moiety.
  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

    • Authoritative source for the NanoBRET protocol described in Section 4.
  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

    • Details the SAR of the urea pharmacophore utilized in AMU-3.
  • Fedorov, O., et al. (2007). "A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome." PNAS, 104(51), 20523–20528. Link

    • Reference for thermal shift (DSF) methodology and kinase selectivity profiles.

Benchmarking Substituted Urea Synthesis: A Guide to Replicating Kinase Inhibitor Potency

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Replication Crisis in Urea Scaffolds

Substituted ureas, particularly 1,3-diarylureas , are privileged scaffolds in medicinal chemistry, forming the backbone of blockbuster kinase inhibitors like Sorafenib (Nexavar) and Regorafenib . However, replicating the published


 values of these compounds is notoriously difficult.

The Problem: Discrepancies in potency often stem not from the core molecule, but from two "invisible" variables that standard protocols miss:

  • Trace Symmetric Urea Impurities: Formed via moisture hydrolysis, these byproducts are often NMR-silent in the aromatic region but drastically alter solubility.

  • Colloidal Aggregation: Ureas are prone to forming non-specific colloidal aggregates in aqueous buffers, leading to false-positive inhibition (promiscuity).

This guide abandons the "quick-mix" isocyanate protocols found in basic literature. Instead, it details the Phenyl Carbamate Route —the industry standard for high-fidelity replication—and integrates a mandatory Detergent-Based Assay Validation to rule out aggregation artifacts.

Comparative Analysis: Synthesis Routes

To replicate high-quality data, you must choose a synthetic route that minimizes the formation of symmetric urea byproducts (


).
Table 1: Synthetic Route Benchmarking
FeatureMethod A: Isocyanate Coupling Method B: Phenyl Carbamate (Recommended) Method C: Curtius Rearrangement
Reagents Isocyanate + AminePhenyl Chloroformate + Amine A

Amine B
Carboxylic Acid + DPPA/NaN3
Moisture Sensitivity Critical (High risk of hydrolysis)Low (Robust intermediate)Moderate
Impurity Profile High risk of Symmetric UreaPhenol (easily removed by wash)Urea + Isocyanate residues
Purification Difficult (Symmetric urea co-crystallizes)Simple (Recrystallization or Flash)Chromatography required
Replication Risk High (Variable purity affects IC50)Low (Stoichiometry controlled)Medium (Safety concerns)
The Mechanistic Trap: Why Isocyanates Fail

In Method A, if the reaction flask contains even trace moisture, the isocyanate hydrolyzes to an amine. This new amine immediately reacts with the remaining isocyanate to form a Symmetric Urea . This impurity is often highly crystalline and insoluble, acting as a "seed" that precipitates your active compound during bioassays, skewing concentration data.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between the "Risky" Isocyanate route and the "Robust" Carbamate route.

UreaSynthesis cluster_0 Method A: Isocyanate (High Risk) cluster_1 Method B: Carbamate (Recommended) Start Target: 1,3-Diarylurea Iso Isocyanate (R-NCO) Moisture Trace H2O Iso->Moisture Hydrolysis Direct Direct Coupling Iso->Direct + Amine SymUrea IMPURITY: Symmetric Urea Moisture->SymUrea Self-Reaction Direct->Start Variable Yield PhClF Phenyl Chloroformate Carbamate Intermediate: Phenyl Carbamate PhClF->Carbamate + Amine 1 (Stable Solid) Carbamate->Start + Amine 2 (Controlled) Amine2 Amine 2

Caption: Comparison of Isocyanate instability (Red) vs. Carbamate stability (Green) in urea synthesis.

Experimental Protocols

Protocol 1: High-Fidelity Synthesis via Phenyl Carbamate

Objective: Synthesize a Sorafenib analog (N,N'-diarylurea) with <0.1% symmetric impurity.

Step A: Formation of the Phenyl Carbamate Intermediate

  • Dissolution: Dissolve Amine 1 (1.0 equiv) in THF/DCM (1:1 v/v) at 0°C. Add Pyridine (1.2 equiv) as a base.

  • Activation: Dropwise add Phenyl Chloroformate (1.05 equiv). Note: Phenyl chloroformate is less moisture-sensitive than isocyanates but should still be handled under

    
    .
    
  • Quench: Stir for 1-2 hours. Quench with water.[1] The phenyl carbamate intermediate usually precipitates or can be extracted with EtOAc.

  • Purification: Recrystallize from Hexane/EtOAc. Critical: Verify purity via LC-MS to ensure no residual amine remains.

Step B: Urea Formation [2]

  • Coupling: Dissolve the purified Phenyl Carbamate (1.0 equiv) in DMSO or DMF.

  • Addition: Add Amine 2 (1.0 equiv) and a non-nucleophilic base (e.g., DIEA, 1.2 equiv).

  • Heating: Heat to 60-80°C for 4-6 hours. The reaction is driven by the release of phenol.

  • Workup: Pour the mixture into ice water. The substituted urea will precipitate.

  • Cleanup: Wash the solid with 1M NaOH (to remove the phenol byproduct) and then water. Recrystallize from Ethanol.[3][4]

Protocol 2: The "Shoichet Filter" for Assay Validation

Objective: Distinguish true kinase inhibition from colloidal aggregation artifacts.

Context: Many published urea inhibitors are actually colloidal aggregators . They sequester enzymes non-specifically.[5][6] If you replicate the synthesis but your


 differs, the original paper may have been measuring aggregation, not binding.
  • Baseline Assay: Measure

    
     in standard kinase buffer.
    
  • Detergent Challenge: Repeat the assay with 0.01% or 0.1% Triton X-100 (freshly prepared).

    • Result A:

      
       remains stable. 
      
      
      
      True Inhibitor.
    • Result B: Potency drops significantly (e.g., shift from 10 nM to >10 µM).

      
      Aggregator (False Positive). 
      
  • Centrifugation Test: Spin the assay mix at 100,000 x g for 20 mins. If the activity is in the pellet, it is an aggregator.

Visualizing the Validation Logic

This workflow is mandatory for any researcher claiming "replication" of urea bioactivity.

AssayValidation Compound Synthesized Urea (Dissolved in DMSO) Mix Reaction Mix Compound->Mix Buffer Assay Buffer Buffer->Mix Detergent Add 0.01% Triton X-100 Mix->Detergent Split Stream Result1 IC50 Unchanged Detergent->Result1 Scenario A Result2 IC50 Shifts > 10x Detergent->Result2 Scenario B Conclusion1 VALIDATED True Ligand Result1->Conclusion1 Conclusion2 ARTIFACT Colloidal Aggregator Result2->Conclusion2

Caption: The "Shoichet Filter" workflow to detect false-positive aggregation in urea assays.

Scientific Rationale & Troubleshooting

Why Phenyl Carbamate?

The phenyl carbamate route (Protocol 1) effectively "locks" the isocyanate equivalent in a stable form. Unlike free isocyanates, carbamates do not self-polymerize readily. The release of phenol (


) provides a thermodynamic driving force for the reaction with the second amine, but only under controlled thermal conditions, preventing the formation of symmetric impurities [1].
The Aggregation Phenomenon

Research by the Shoichet Lab (UCSF) has demonstrated that urea-based compounds are statistically over-represented in "frequent hitter" lists. These compounds form colloids of 100-400 nm diameter. These colloids adsorb enzymes on their surface, inhibiting them via denaturation or sequestration. Without the detergent step (Protocol 2), you are likely measuring the surface area of a colloid, not the binding affinity of a drug [2].

References

  • Shoichet, B. K. Colloidal Aggregation in Drug Discovery.[7] Shoichet Lab, UCSF.[6] [Link]

  • Common Organic Chemistry. Urea Formation via Phenyl Chloroformates: Standard Operating Procedures. [Link]

  • Pharmaffiliates. Sorafenib Tosilate and its Impurities: Analysis of Symmetric Byproducts. [Link]

Sources

Independent verification of the biological target of 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Verification of the Biological Target of 3-Acetyl-1-(3-amino-2-methylphenyl)urea

Executive Summary

3-Acetyl-1-(3-amino-2-methylphenyl)urea is a specialized small-molecule probe belonging to the aryl-urea class of chemical scaffolds. Structurally, it mimics the "linker-tail" pharmacophore found in Type II kinase inhibitors (e.g., Doramapimod/BIRB-796, Sorafenib). While often utilized as a chemical intermediate or a fragment probe in fragment-based drug discovery (FBDD), its biological activity is most strongly associated with the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and related tyrosine kinases (e.g., B-Raf, c-Kit).

This guide provides a rigorous, independent verification protocol to validate its target engagement, distinguishing it from structurally similar kinase inhibitors.

Compound Profile & Target Hypothesis

FeatureSpecification
Chemical Name 3-Acetyl-1-(3-amino-2-methylphenyl)urea
Structural Class

-acetyl-

-aryl urea
Primary Putative Target p38 MAPK (

isoforms)
Secondary/Off-Targets B-Raf, c-Kit, VEGFR2 (Type II binding mode)
Mechanism of Action Type II Kinase Inhibition (Predicted). The urea moiety typically forms hydrogen bonds with the DFG-motif (Asp-Phe-Gly) in the ATP-binding pocket, stabilizing the inactive "DFG-out" conformation.
Key Structural Motif 3-amino-2-methylphenyl : A "head group" often responsible for hydrophobic interactions in the specificity pocket of p38 MAPK.

Comparative Analysis: The "Gold Standard" Benchmarks

To verify the target, the compound's performance must be benchmarked against established inhibitors.

Metric3-Acetyl-1-(3-amino-2-methylphenyl)urea (Test Agent)SB203580 (Standard Control)BIRB-796 (Doramapimod) (Structural Analog)
Target Specificity Broad (p38/Raf/Kit potential)High (p38

only)
High (p38/JNK/Raf)
Binding Mode Type II (Allosteric/ATP-competitive)Type I (ATP-competitive)Type II (DFG-out stabilizer)
Key Assay Readout IC50 Shift with ATP conc.No IC50 Shift (ATP competitive)Significant IC50 Shift
Cellular Marker p-Hsp27 / p-MAPKAPK2p-Hsp27p-Hsp27 / p-c-Jun

Independent Verification Workflow

This workflow is designed to unambiguously confirm the target (p38 MAPK) and the binding mode (Type II).

Phase I: Biophysical Validation (Target Engagement)

Objective: Prove physical binding to the purified protein.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Preparation: Treat lysate (e.g., THP-1 cells) with 10

    
    M of the test compound vs. DMSO control for 1 hour.
    
  • Heating: Aliquot samples and heat across a gradient (40°C – 65°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g to pellet denatured proteins.

  • Detection: Western Blot supernatant for p38 MAPK .

  • Result: A shift in the melting temperature (

    
    ) > 2°C indicates direct binding.
    
Phase II: Biochemical Validation (Enzymatic Inhibition)

Objective: Quantify potency and determine the mechanism of inhibition (Type I vs. Type II).

Protocol 2: ADP-Glo Kinase Assay (Promega)

  • Reaction Mix: 5 ng purified p38

    
     kinase + Substrate (p38 peptide) + ATP (at 
    
    
    
    and
    
    
    ).
  • Dosing: Titrate test compound (0.1 nM – 10

    
    M). Incubate 60 min.
    
  • Detection: Add ADP-Glo reagent; read luminescence.

  • Analysis:

    • If IC50 increases linearly with ATP concentration

      
      Type I (ATP-competitive) .
      
    • If IC50 is relatively insensitive or shows complex kinetics

      
      Type II (Allosteric/DFG-out) .
      
Phase III: Cellular Functional Verification

Objective: Confirm pathway inhibition in a living system.[1]

Protocol 3: LPS-Induced TNF-


 Release Assay 
  • Cell System: THP-1 monocytes (human).

  • Pre-treatment: Incubate cells with compound (1

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (100 ng/mL) to trigger the p38 inflammatory cascade.

  • Incubation: 4 hours at 37°C.

  • Readout: Measure supernatant TNF-

    
     via ELISA.
    
  • Validation: Western Blot lysate for Phospho-Hsp27 (Ser82) (a direct downstream substrate of p38/MK2). Inhibition of p-Hsp27 confirms p38 blockade.

Visualization of Verification Logic

The following diagram illustrates the decision matrix for verifying the target and binding mode.

TargetVerification Start Compound: 3-Acetyl-1- (3-amino-2-methylphenyl)urea Biophysical Phase I: CETSA / TSA (Thermal Shift) Start->Biophysical BindingConfirmed Tm Shift > 2°C? Biophysical->BindingConfirmed Biochemical Phase II: Kinase Assay (ADP-Glo) BindingConfirmed->Biochemical Yes Result_Fail Target Unverified (Check Off-Targets) BindingConfirmed->Result_Fail No IC50Analysis IC50 vs ATP Conc. Biochemical->IC50Analysis Result_TypeI Target: p38 MAPK Mode: Type I (ATP-Comp) IC50Analysis->Result_TypeI Linear Shift Result_TypeII Target: p38 MAPK Mode: Type II (DFG-Out) IC50Analysis->Result_TypeII Non-Linear/Stable Cellular Phase III: Western Blot (THP-1 Cells + LPS) Cellular->Result_TypeII p-Hsp27 Inhibited Result_TypeII->Cellular Confirm Pathway

Caption: Decision tree for distinguishing Type I vs. Type II binding modes and verifying p38 MAPK engagement.

Signaling Pathway Context

Understanding the downstream effects is crucial for cellular verification.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation TNF TNF-alpha (Cytokine) p38->TNF Transcription Hsp27 Hsp27 MK2->Hsp27 Phosphorylation (Ser82) Inhibitor 3-Acetyl-1-(...) (Inhibitor) Inhibitor->p38 Blocks

Caption: The p38 MAPK signaling cascade showing the specific intervention point of the urea inhibitor.

References

  • Doramapimod (BIRB-796) Structure & Activity: Pargellis, C. et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002. Link

  • Type II Kinase Inhibitor Binding Modes: Liu, Y. & Gray, N. S. "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2006. Link

  • CETSA Protocol for Target Engagement: Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

  • p38 MAPK Signaling Pathway: Cuadrado, A. & Nebreda, A. R. "Mechanisms and functions of p38 MAPK signaling." Biochemical Journal, 2010. Link

  • Urea Scaffold in Kinase Inhibition: Dumas, J. "History of the discovery of the c-Raf kinase inhibitor sorafenib." Current Opinion in Drug Discovery & Development, 2002. (Note: Reference supports the structural class relevance).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-1-(3-amino-2-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
3-Acetyl-1-(3-amino-2-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.